Drimentine A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4S,7S,9S)-9-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O2/c1-19(2)16-24-28(37)35-25(27(36)33-24)18-32(21-10-7-8-11-23(21)34-29(32)35)17-22-20(3)12-13-26-30(4,5)14-9-15-31(22,26)6/h7-8,10-11,19,22,24-26,29,34H,3,9,12-18H2,1-2,4-6H3,(H,33,36)/t22-,24-,25-,26-,29-,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEZZWASEJCIRP-ANXNZIBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)CC5C(=C)CCC6C5(CCCC6(C)C)C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C[C@H]5C(=C)CC[C@@H]6[C@@]5(CCCC6(C)C)C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Isolation of Drimentine A from Actinomycete Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Drimentine A, a terpenylated diketopiperazine alkaloid, from Actinomycete strains. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow and a hypothesized signaling pathway.
Introduction to this compound and Actinomycetes
This compound is a member of the drimentine family of alkaloids, which are hybrid natural products derived from both terpene and amino acid biosynthetic pathways. These compounds have garnered interest for their unique chemical structures, fusing a drimane-type sesquiterpene moiety with a diketopiperazine core. The primary source of these molecules is soil-dwelling bacteria of the order Actinomycetales, particularly species within the genus Streptomyces.
Actinomycetes are renowned for their prolific production of a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and anticancer agents. The isolation of novel compounds like this compound from these microorganisms continues to be a vital area of research in the quest for new therapeutic leads.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₄₅N₃O₂ |
| Molar Mass | 503.72 g/mol |
| Appearance | White amorphous solid |
| Class | Terpenylated Diketopiperazine Alkaloid |
Spectroscopic Data for this compound
A comprehensive set of spectroscopic data is crucial for the unambiguous identification of this compound. The following table summarizes the key 1H and 13C Nuclear Magnetic Resonance (NMR) data, which serve as a fingerprint for the molecule.
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Position | δ (ppm) |
| Data not available in the searched literature |
Note: While the structure of this compound is confirmed through total synthesis, a complete, tabulated set of experimental NMR data from isolated natural product was not available in the public domain literature reviewed.
Biological Activity of Drimentine Alkaloids and Related Compounds
The drimentine family of compounds has been reported to exhibit weak to moderate cytotoxic and antibacterial activities. While specific data for this compound is limited, a synthesized drimanyl indole fragment, structurally related to the core of drimentine alkaloids, has shown promising antibacterial activity.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Drimanyl indole fragment | Ralstonia solanacearum | 8 | [1] |
Experimental Protocols
The following protocols are based on established methods for the cultivation of Streptomyces and the isolation of secondary metabolites, and are adapted from procedures reported for the isolation of related drimentine compounds from Streptomyces sp. CHQ-64.
Cultivation of Streptomyces sp. for this compound Production
Objective: To produce a sufficient biomass of the this compound-producing Streptomyces strain for subsequent extraction.
Materials:
-
Streptomyces sp. CHQ-64 (or other this compound-producing strain)
-
ISP2 medium (10 g/L malt extract, 4 g/L yeast extract, 4 g/L glucose, 20 g/L agar for solid medium)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a modified ISP2 or other suitable fermentation medium)
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Strain Activation: Streak the Streptomyces sp. strain onto an ISP2 agar plate from a cryopreserved stock. Incubate at 28-30°C for 7-10 days, or until sporulation is observed.
-
Seed Culture Preparation: Inoculate a loopful of spores or mycelia from the agar plate into a flask containing a suitable seed culture medium. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days.
-
Production Culture: Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum). The production medium can be a large volume of liquid ISP2 or a specialized fermentation medium designed to enhance secondary metabolite production.
-
Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 7-14 days. Monitor the culture for growth and secondary metabolite production.
Extraction and Isolation of this compound
Objective: To extract and purify this compound from the Streptomyces culture.
Materials:
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Fermentation broth from the production culture
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction:
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Extract the mycelia and the supernatant separately with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
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-
Preliminary Fractionation:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with the expected characteristics of this compound.
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-
Purification:
-
Pool the fractions containing the target compound and further purify using Sephadex LH-20 column chromatography with methanol as the eluent. This step helps to remove smaller molecules and pigments.
-
The final purification is typically achieved by preparative HPLC on a C18 column using a gradient of methanol and water. .
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Collect the peak corresponding to this compound and evaporate the solvent.
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-
Final Product:
-
Lyophilize the purified compound to obtain this compound as a white amorphous solid.
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Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and NMR spectroscopy.
-
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from Streptomyces sp.
Hypothesized Signaling Pathway for Diketopiperazine Bioactivity
While the specific mechanism of action for this compound is not yet elucidated, many diketopiperazine-containing natural products are known to interfere with cellular signaling pathways. One such general mechanism is the inhibition of quorum sensing in bacteria.
Caption: Hypothesized quorum sensing inhibition by this compound.
Conclusion
This technical guide provides a framework for the isolation of this compound from Actinomycete strains. The successful isolation and characterization of this and other novel natural products are essential for the discovery of new drug leads. Further research is needed to fully elucidate the spectroscopic properties, biological activity, and mechanism of action of this compound. The protocols and information presented herein are intended to serve as a valuable resource for researchers in the field of natural product drug discovery.
References
Unraveling the Intricate Architecture of Drimentine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Opening Statement: Drimentine A, a structurally complex terpenylated diketopiperazine alkaloid, stands as a testament to the biosynthetic prowess of actinomycete bacteria. Isolated from Streptomyces sp., this natural product has garnered significant interest within the scientific community due to its unique molecular framework, a hybrid of pyrroloindoline, sesquiterpene, and diketopiperazine motifs.[1] This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the experimental methodologies and spectroscopic data that have been instrumental in defining its architecture.
Isolation and General Characteristics
This compound is a member of the drimentine family of alkaloids, a series of natural products isolated from the fermentation broth of Streptomyces sp. CHQ-64.[1] The isolation of these compounds typically involves multi-step chromatographic separation of the organic extract of the bacterial culture.
Table 1: General Characteristics of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₅N₃O₂ | [2] |
| Molecular Weight | 503.7 g/mol | |
| Class | Terpenylated Diketopiperazine Alkaloid | [1] |
| Origin | Streptomyces sp. CHQ-64 | [1] |
Spectroscopic Data and Structure Elucidation
The definitive structure of this compound was established through a combination of high-resolution mass spectrometry and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was crucial in determining the molecular formula of this compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z | Reference |
| [M+H]⁺ | 504.3590 | 504.3580 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The intricate carbon and proton framework of this compound was elucidated through a suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. While a complete, tabulated dataset from a single primary source is not available in the public domain, data has been compiled from various sources, primarily a study on its biosynthesis.
Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 2 | - | 6.98 (d, 2.5) |
| 4 | - | 7.26 (d, 8.0) |
| 5 | - | 6.92 (t, 7.5) |
| 6 | - | 7.01 (m) |
| 7 | - | 7.51 (d, 7.9) |
| 10 | - | 2.67 |
| Other protons and carbons | Data not fully available in a single source |
Note: The available data is incomplete. A full, unambiguous assignment would require the original publication on the structure elucidation. The ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons of the indole moiety.[3]
Stereochemistry
The relative and absolute stereochemistry of this compound was determined through the analysis of NOESY/ROESY correlations and by comparison with the stereochemistry of other members of the drimentine family, which were often confirmed by X-ray crystallography or total synthesis. Key ROESY/NOESY correlations would reveal through-space proximities between specific protons, allowing for the determination of the relative configuration of the stereocenters. The absolute configuration is often established by biosynthetic considerations and comparison of circular dichroism (CD) spectra with known compounds.
Experimental Protocols
Fermentation and Extraction (General Protocol)
A general protocol for the production and extraction of drimentine alkaloids from Streptomyces sp. involves the following steps:
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Fermentation: The Streptomyces sp. CHQ-64 strain is cultured in a suitable liquid medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites.
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Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. Both are typically extracted with an organic solvent such as ethyl acetate or butanol.
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Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Isolation and Purification (General Protocol)
The crude extract is subjected to a series of chromatographic techniques to isolate the individual drimentine alkaloids.
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Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).
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Fine Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol-water or acetonitrile-water).
Spectroscopic Analysis
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NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC, ROESY/NOESY) are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass and molecular formula.
Biosynthetic Pathway and Experimental Workflow
The biosynthesis of this compound involves a complex interplay of enzymes, including a cyclodipeptide synthase (CDPS), a prenyltransferase, and a terpene cyclase. The logical workflow for elucidating this pathway is depicted below.
Caption: Workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion
The chemical structure of this compound has been rigorously established through the application of modern spectroscopic techniques. This complex natural product continues to be a subject of interest for synthetic chemists and those involved in drug discovery. A complete understanding of its structure and stereochemistry is paramount for any future investigations into its biological activity and potential therapeutic applications. Further research to obtain a complete and publicly available set of spectroscopic data from the original isolation studies would be of great benefit to the scientific community.
References
Spectroscopic and Mechanistic Insights into Drimentine A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine A is a member of the drimentine family of alkaloids, a class of natural products isolated from Actinomycete bacteria.[1] These compounds are characterized by a complex molecular architecture, featuring a fusion of pyrroloindoline, sesquiterpene, and diketopiperazine moieties. While the drimentine family has demonstrated weak to moderate cytotoxic and antibacterial activities, the precise spectroscopic characterization and mechanistic understanding of individual members like this compound are crucial for further investigation and potential therapeutic development.[1][2] This technical guide provides a summary of the available spectroscopic data for this compound and explores a potential signaling pathway for its observed bioactivity based on related compounds.
Spectroscopic Data of this compound
For illustrative purposes, this guide presents a general summary of the expected spectroscopic features.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For this compound, the expected data would be presented as follows:
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |
| HR-ESI-MS | [M+H]⁺ | C₃₂H₄₅N₃O₂ |
Table 1: High-Resolution Mass Spectrometry Data for this compound. This table summarizes the expected mass spectrometry data for this compound, which is essential for confirming its molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure and stereochemistry of organic molecules. While a complete, experimentally verified peak list for this compound is not available in the searched literature, the following tables outline the expected chemical shift regions for the key structural motifs based on the analysis of related drimane sesquiterpenoids and indole alkaloids.
| Proton Type | Expected Chemical Shift (ppm) |
| Aromatic Protons (indole) | 6.5 - 8.0 |
| Aliphatic Protons (drimane) | 0.5 - 2.5 |
| Diketopiperazine Protons | 3.0 - 4.5 |
| Methyl Protons | 0.7 - 1.5 |
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound. This table provides an estimation of the proton NMR chemical shifts for the major functional groups within the this compound structure, based on data from analogous compounds.
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl Carbons | 160 - 180 |
| Aromatic/Olefinic Carbons | 100 - 150 |
| Aliphatic Carbons | 10 - 60 |
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound. This table provides an estimation of the carbon-13 NMR chemical shifts for the major functional groups within the this compound structure, based on data from analogous compounds.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound would be specific to the instrumentation and methods used during its synthesis and characterization. However, a general workflow can be outlined.
Figure 1: General experimental workflow for spectroscopic analysis of this compound.
Proposed Signaling Pathway for Cytotoxic Activity
While the specific signaling pathway for this compound's cytotoxicity has not been elucidated, studies on related drimane sesquiterpenoids suggest a mechanism involving the induction of apoptosis through the mitochondrial pathway.[3][4] This proposed pathway involves changes in the mitochondrial membrane potential and the subsequent activation of executioner caspases.
Figure 2: Proposed apoptotic signaling pathway for this compound.
This proposed pathway for this compound's cytotoxic action is based on the known mechanisms of related drimane sesquiterpenoids.[3][4] It is hypothesized that this compound may disrupt the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates the caspase cascade, with caspase-9 activating the executioner caspase-3, ultimately resulting in programmed cell death or apoptosis.[3] Further experimental validation is required to confirm this pathway for this compound.
References
Drimentine A: A Technical Guide to its Natural Source and Origin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine A is a member of the drimentine class of alkaloids, a family of structurally complex hybrid isoprenoids. These natural products are characterized by a core structure derived from the condensation of a drimane-type sesquiterpenoid and a cyclic dipeptide. The drimentines, including this compound, have garnered interest within the scientific community due to their potential cytotoxic activities, making them compelling targets for natural product synthesis and pharmacological investigation. This technical guide provides an in-depth overview of the natural source, origin, and associated experimental protocols for this compound.
Natural Source and Origin
This compound is a secondary metabolite produced by the actinomycete bacterium, Streptomyces sp. CHQ-64 . This strain was isolated from a sample of reed rhizosphere soil. Actinomycetes, particularly those from the genus Streptomyces, are renowned for their prolific production of a diverse array of bioactive secondary metabolites, including many clinically important antibiotics and anticancer agents. The isolation of this compound from a Streptomyces species underscores the vast and largely untapped biosynthetic potential of this bacterial phylum.
Experimental Protocols
The following sections detail the methodologies for the fermentation of Streptomyces sp. CHQ-64 and the subsequent isolation and characterization of this compound, based on the primary scientific literature.
Fermentation of Streptomyces sp. CHQ-64
The production of this compound is achieved through large-scale fermentation of the Streptomyces sp. CHQ-64 strain.
Culture Medium: The fermentation is carried out in a liquid medium composed of:
-
Soluble Starch: 20 g/L
-
Yeast Extract: 5 g/L
-
Peptone: 10 g/L
-
CaCO₃: 2 g/L
-
Artificial Sea Salt: 33 g/L
-
Distilled Water: 1 L
Fermentation Conditions:
-
Inoculum: A seed culture of Streptomyces sp. CHQ-64 is prepared by growing the strain in the same medium for 2-3 days.
-
Scale: The fermentation is conducted in 1 L Erlenmeyer flasks, each containing 400 mL of the culture medium.
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Temperature: The flasks are incubated at 28 °C.
-
Agitation: The cultures are agitated on a rotary shaker at 180 rpm.
-
Duration: The fermentation is carried out for a period of 10-14 days to allow for sufficient accumulation of the secondary metabolites.
Isolation and Purification of this compound
Following fermentation, the culture broth is harvested, and a multi-step extraction and chromatographic process is employed to isolate this compound.
Extraction:
-
The entire culture broth (including mycelium) is extracted three times with an equal volume of ethyl acetate (EtOAc).
-
The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification:
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting from 100% CHCl₃ and gradually increasing the polarity with MeOH.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a mixture of CHCl₃ and MeOH (1:1).
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (ACN) and water (H₂O).
Data Presentation
Spectroscopic Data for this compound
The structure of this compound was elucidated using a combination of spectroscopic techniques. The key data are summarized in the table below.
| Spectroscopic Data | This compound |
| Molecular Formula | C₃₂H₄₃N₃O₃ |
| Mass Spectrometry (HR-ESI-MS) | m/z [M+H]⁺: 530.3381 (calculated for C₃₂H₄₄N₃O₃, 530.3383) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (d, J = 7.6 Hz, 1H), 7.29 (td, J = 7.7, 1.2 Hz, 1H), 7.12 (td, J = 7.5, 1.0 Hz, 1H), 7.04 (d, J = 7.8 Hz, 1H), 4.25 (dd, J = 10.8, 4.4 Hz, 1H), 4.02 (t, J = 8.4 Hz, 1H), 3.75 (m, 1H), 3.63 (m, 1H), 3.45 (m, 1H), 2.75 (m, 1H), 2.45 (m, 1H), 2.20-1.90 (m, 4H), 1.80-1.20 (m, 8H), 1.15 (s, 3H), 1.05 (d, J = 6.8 Hz, 3H), 0.95 (s, 3H), 0.90 (s, 3H), 0.88 (d, J = 6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.2, 166.5, 140.8, 128.2, 125.4, 122.3, 119.8, 111.2, 68.4, 60.2, 58.7, 55.4, 52.8, 41.8, 39.5, 38.7, 33.4, 33.2, 31.9, 30.1, 28.7, 24.5, 22.8, 21.7, 20.5, 19.8, 18.3, 16.5, 15.8, 14.2 |
| Optical Rotation | [α]²⁵_D_ +56.8 (c 0.1, MeOH) |
Mandatory Visualization
Proposed Biosynthetic Pathway of the Drimentine Core
The biosynthesis of the drimentine core is proposed to proceed through the condensation of a drimane sesquiterpenoid precursor and a cyclic dipeptide. The following diagram illustrates this proposed pathway.
Caption: Proposed biosynthetic pathway for the formation of the this compound core structure.
Experimental Workflow for Isolation of this compound
The following diagram outlines the general workflow for the isolation of this compound from the fermentation broth of Streptomyces sp. CHQ-64.
Caption: Experimental workflow for the isolation and purification of this compound.
Biological Activity Screening of Drimentine A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine A is a member of the drimentine family of alkaloids, which are complex terpenylated diketopiperazines isolated from Actinomycete bacteria.[1] These natural products have garnered interest in the scientific community due to their intricate chemical structures, which fuse motifs commonly found in drug candidates.[1] This document provides a technical overview of the biological activity screening of this compound, summarizing the available data and presenting generalized protocols for relevant assays. It is important to note that publicly available data on the specific biological activities of this compound is limited. Much of the available information pertains to the broader drimentine family or closely related analogs.
Summary of Biological Activities
The drimentine class of alkaloids has been reported to exhibit weak to moderate cytotoxic and antibacterial activities.[1][2] However, specific screening data for this compound indicates a lack of significant anticancer activity, distinguishing it from other members of the drimentine family, such as Drimentine B and Drimentine C.[3]
Cytotoxic Activity
While this compound itself has been reported to be inactive as an anticancer agent,[3] other drimentines have shown cytotoxic effects. For instance, Drimentine C has demonstrated significant inhibition of murine β lymphocyte myeloma cells.[4]
Antibacterial Activity
Quantitative Data
The following tables summarize the available quantitative data for drimentine compounds. It is crucial to interpret this data with the understanding that it may not be directly representative of this compound's specific activity.
Table 1: Cytotoxicity Data for Drimentine C
| Compound | Cell Line | Concentration | % Inhibition |
| Drimentine C | NS-1 murine β lymphocyte myeloma | 12.5 µg/mL | 63% |
| Drimentine C | NS-1 murine β lymphocyte myeloma | 100 µg/mL | 98% |
Data sourced from Cayman Chemical product information sheet, citing Lacey, E., et al. (1998).[4]
Table 2: Antibacterial Activity of a Drimentine Alkaloid Fragment
| Compound | Bacterial Strain | MIC (µg/mL) |
| Compound 2 (drimanyl indole fragment) | Ralstonia solanacearum | 8 |
Data from a study on synthetic drimanyl indole fragments of drimentine alkaloids.[5]
Experimental Protocols
The following are generalized protocols for key assays relevant to the reported biological activities of the drimentine family. These should be adapted and optimized for specific experimental conditions.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol outlines a standard broth microdilution method to determine the minimum inhibitory concentration of a compound against a bacterial strain.
Materials:
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This compound (or test compound) stock solution
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Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (vehicle, e.g., DMSO)
-
Microplate reader
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the growth medium.
-
-
Inoculation:
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Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
-
Controls:
-
Include wells with bacteria and medium only (growth control).
-
Include wells with medium only (sterility control).
-
Include wells with bacteria and a known antibiotic (positive control).
-
Include wells with bacteria and the vehicle used to dissolve the test compound (vehicle control).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as assessed by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Cytotoxicity Assay (e.g., MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a compound on cell viability.
Materials:
-
This compound (or test compound) stock solution
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control cytotoxic drug (e.g., doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells with cells and medium only (untreated control) and wells with a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against compound concentration.
-
Signaling Pathways
Based on a comprehensive review of the available scientific literature, there is currently no specific information on the signaling pathways modulated by this compound. The mechanism of action of the drimentine alkaloids remains largely unknown.[1] Further research is required to elucidate the molecular targets and signaling cascades through which these compounds may exert their biological effects.
Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Experimental Workflow for Cytotoxicity (MTT) Assay
References
- 1. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis of drimanyl indole fragments of drimentine alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antibacterial Properties of the Drimentine Family
Executive Summary: The drimentine family, a class of compounds characterized by a drimane sesquiterpenoid core, has emerged as a promising source of novel antibacterial agents. This family includes naturally occurring molecules like polygodial and drimenol, complex alkaloids, and a growing number of potent synthetic derivatives.[1][2][3] These compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][4] The primary mechanism of action for many drimane sesquiterpenes involves the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[5][6] This technical guide provides a comprehensive overview of the quantitative antibacterial data, proposed mechanisms of action, and the standardized experimental protocols used to evaluate the efficacy of these compounds.
Introduction to the Drimentine Family
The drimentine family encompasses a diverse group of natural and synthetic compounds built upon a bicyclic drimane sesquiterpenoid scaffold.[3][7] This core structure, a trans-decalin ring system with methyl groups at C4 and C10, is the foundation for their biological activity.[3] Natural drimanes are produced by various plants, fungi, and marine organisms.[1][3][8] Prominent examples include:
-
Polygodial: A sesquiterpene dialdehyde known for its potent and broad-spectrum antimicrobial properties.[1][9]
-
Drimenol: A foundational drimane alcohol from which many other derivatives are identified or synthesized.[3][10]
-
Drimentine Alkaloids: A more complex subgroup where the drimane moiety is fused with other structures, such as pyrroloindoline and diketopiperazine motifs, often isolated from Actinomycete strains.[2][11]
The rise of antibiotic resistance has spurred research into novel chemical scaffolds, making the drimane framework a subject of intense study.[4] Synthetic modifications, particularly the addition of azaheterocyclic units, have led to derivatives with antibacterial potency that can surpass that of conventional antibiotics.
Quantitative Antibacterial Activity
The antibacterial efficacy of the drimentine family is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible in vitro growth of a bacterium. A related metric, the Minimum Bactericidal Concentration (MBC), defines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[12]
Table 1: Antibacterial Activity of Natural Drimane Sesquiterpenoids
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Polygodial | Enterococcus avium | 16 | 8 | [13] |
| Klebsiella pneumoniae | 32 | 16 | [13] | |
| Salmonella typhi | 64 | 64 | [13] | |
| Escherichia coli | 16 - 64 | 8 - 32 | [13] | |
| Bacillus subtilis | - | 100 | [1][9] | |
| Staphylococcus aureus | - | 100 | [1][9] | |
| Ralstonia solanacearum | 25 | - | [9] | |
| Gram-positive bacteria (general) | 2 - 20 | - | [9] | |
| Gram-negative bacteria (general) | 2 - 20 | - | [9] | |
| Drimenol | Klebsiella pneumoniae | 256 | >256 | [1] |
Table 2: Antibacterial Activity of Synthetic Drimane Derivatives
| Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| Drimanyl Indole Fragment (Compound 2) | Ralstonia solanacearum | 8 | [11] |
| Ustusoic Acid B (Compound 5) | Vancomycin-resistant E. faecium | Weak (Enhanced by stromemycin) | [4] |
| Multidrug-resistant S. aureus | Weak (Enhanced by stromemycin) | [4] |
Data for a wider range of synthetic derivatives incorporating benzimidazole, benzothiazole, and other heterocyclic units have been reported, often showing MIC values below 1 µg/mL, indicating very high potency.
Mechanisms of Antibacterial Action
While the exact mechanisms can vary between different members of the drimentine family, a primary mode of action involves the disruption of bacterial cell membranes.[5]
Key Proposed Mechanisms:
-
Membrane Perturbation: As lipophilic molecules, drimane sesquiterpenoids can intercalate into the lipid bilayer of the bacterial cell membrane. This disrupts the membrane's structural integrity, leading to increased fluidity and permeability. The consequence is a leakage of essential ions and cellular macromolecules, ultimately causing cell death.[5][6] Polygodial, in particular, is noted to act as a non-ionic surfactant, which enhances its ability to disrupt the lipid-protein interfaces within the membrane.[6][14]
-
Enzyme Inhibition: Polygodial has been shown to inhibit plasma membrane H+-ATPase, an essential enzyme for maintaining cellular pH and energy gradients.[6][14] This inhibition disrupts critical cellular functions.
-
Structure-Activity Relationship (SAR): The biological activity of drimanes is closely tied to their chemical structure.
-
For polygodial , the presence of the α,β-unsaturated dialdehyde moiety is considered crucial for its high potency.[1][13] The Δ7,8-double bond also plays a key role in its activity.[15][16]
-
For synthetic drimanyl indole fragments , a free NH group on the indole motif was found to be essential for antibacterial activity, while a hydroxyl group at C12 enhanced the effect.[11]
-
Experimental Protocols for Antibacterial Assessment
The evaluation of antibacterial properties for the drimentine family predominantly relies on standardized in vitro assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Broth Microdilution Assay for MIC Determination
This is the most common method for determining the MIC of a compound.[17][18]
Methodology:
-
Preparation of Test Compound: A stock solution of the drimentine compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a sterile liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[17][19] This creates a gradient of decreasing compound concentrations across the plate.
-
Preparation of Bacterial Inoculum: The target bacterial strain is grown in liquid culture to a specific optical density (OD), typically corresponding to a standardized cell concentration (e.g., ~5 x 10^5 colony-forming units (CFU)/mL).[19][20]
-
Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.[17] The plate also includes a positive control (bacteria in medium, no compound) and a negative control (medium only, no bacteria).[18] The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[17][21]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity (a sign of bacterial growth). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[18] This can be confirmed by measuring the optical density (e.g., at 600 nm) with a plate reader.[20]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed as a subsequent step to the MIC assay to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[12]
Methodology:
-
Subculturing: A small aliquot (e.g., 10-100 µL) is taken from the wells of the completed MIC plate that showed no visible growth.
-
Plating: The aliquot is spread onto an agar plate containing a nutrient medium without any of the test compound.
-
Incubation: The agar plates are incubated for 24-48 hours to allow any surviving bacteria to grow and form colonies.
-
MBC Determination: The MBC is the lowest concentration of the compound from the original MIC plate that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[12]
Conclusion and Future Directions
The drimentine family of sesquiterpenoids represents a valuable and versatile scaffold for the development of new antibacterial agents. Natural compounds like polygodial demonstrate significant broad-spectrum activity, and synthetic chemistry efforts have shown that this activity can be further enhanced. The primary mechanism of membrane disruption is a compelling feature, as it may be less prone to the development of resistance compared to mechanisms that target specific enzymes.
Future research should focus on:
-
Expanded SAR Studies: Synthesizing and screening a wider array of derivatives to build a more comprehensive understanding of the structural features required for potent activity against clinically relevant, multidrug-resistant pathogens.
-
Mechanism Elucidation: Investigating the precise molecular interactions with bacterial membranes and exploring secondary intracellular targets to fully understand their bactericidal effects.
-
In Vivo Efficacy and Toxicology: Advancing the most promising lead compounds into animal models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles, which is a critical step for any potential therapeutic agent.
References
- 1. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. cjnmcpu.com [cjnmcpu.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 11. Synthesis of drimanyl indole fragments of drimentine alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. doaj.org [doaj.org]
- 14. Antifungal mechanism of polygodial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Requirements for the Antifungal Activities of Natural Drimane Sesquiterpenes and Analogues, Supported by Conformational and Electronic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. m.youtube.com [m.youtube.com]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
Unraveling the Enigma: A Technical Guide to the Mode of Action of Drimentine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine alkaloids, a fascinating class of hybrid isoprenoids, represent a complex fusion of sesquiterpene, pyrroloindoline, and diketopiperazine moieties.[1] Isolated from Actinomycete strains, these natural products have garnered significant interest within the scientific community due to their potential, albeit moderate, cytotoxic and antibacterial activities.[1][2] Despite the successful total synthesis of several members of this family, including drimentines A, F, and G, which has paved the way for more in-depth biological evaluation, their precise mode of action remains largely enigmatic.[1][2] This technical guide aims to consolidate the current understanding of the biological activities of drimentine alkaloids and related compounds, presenting available quantitative data, detailing experimental protocols, and visualizing postulated signaling pathways to serve as a comprehensive resource for ongoing and future research in this area.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data on the biological activities of drimentine alkaloids and closely related drimane sesquiterpenoids. The data for drimane sesquiterpenoids is included to provide a comparative context for the potential activities of the drimentine class, given their shared structural motifs.
Table 1: Antibacterial and Antifungal Activity of Drimentine Alkaloid Fragments and Related Drimane Sesquiterpenoids
| Compound/Fragment | Target Organism | Activity Type | Value | Reference |
| Synthetic Drimanyl Indole Fragment (Compound 2) | Ralstonia solanacearum | Minimum Inhibitory Concentration (MIC) | 8 µg/mL | [3] |
| Polygodial | Candida albicans | Minimum Inhibitory Concentration (MIC) | 3.13 µg/mL | [4] |
| Polygodial | Filamentous fungi and oomycetes | Minimum Fungicidal Concentration (MFC) | 8 - 64 µg/mL | [5] |
| Drimanic Compound 1 | Gram-negative and Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | 2 - 20 µg/mL | [5] |
| Polygodial | Bacillus subtilis | Minimum Bactericidal Concentration (MBC) | 100 µg/mL | [5] |
| Polygodial | Staphylococcus aureus | Minimum Bactericidal Concentration (MBC) | 100 µg/mL | [5] |
| Polygodial | Salmonella choleraesuis | Minimum Bactericidal Concentration (MBC) | 50 µg/mL | [5] |
| Polygodial | Escherichia coli | Minimum Bactericidal Concentration (MBC) | 100 µg/mL | [5] |
Table 2: Anti-Inflammatory Activity of Related Sesquiterpenoids
| Compound Class | Assay | Target | Value (IC50) | Reference |
| Spiroaxane and Drimane Sesquiterpenoids | Nitric Oxide (NO) Production in LPS-induced BV-2 cells | iNOS | 4.97 - 7.81 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of drimentine alkaloids and related compounds.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is adapted from the general procedures for antifungal and antibacterial susceptibility testing.[7][8]
a. Microorganism Preparation:
-
Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Sabouraud-dextrose agar for fungi) for 24-48 hours at their optimal growth temperature (e.g., 30-37°C).
-
Inocula are prepared by creating a suspension of cells or spores in a sterile saline solution.
-
The suspension is adjusted to a concentration of approximately 1 x 105 to 5 x 105 colony-forming units (CFU)/mL.
b. Assay Procedure:
-
The test compounds (drimentine alkaloids or derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium (for fungi) or Mueller-Hinton broth (for bacteria) in a 96-well microtiter plate.
-
The final concentrations of the compounds may range, for example, from 0.78 to 50 µg/mL.
-
Each well is inoculated with the prepared microbial suspension.
-
Positive (microorganism without test compound) and negative (medium only) controls are included. A standard antibiotic (e.g., fluconazole for fungi, ciprofloxacin for bacteria) is used as a positive control.
-
The plates are incubated for 24-48 hours at the optimal temperature for the microorganism.
c. Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production
This protocol is based on the methodology used for evaluating the anti-inflammatory effects of sesquiterpenoids on lipopolysaccharide (LPS)-induced BV-2 microglial cells.[6]
a. Cell Culture and Treatment:
-
BV-2 microglial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for another 24 hours.
b. Measurement of Nitric Oxide:
-
The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.
c. Data Analysis:
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
While the direct molecular targets of drimentine alkaloids are still under investigation, their biosynthesis and the activities of related compounds provide insights into potential pathways.
Biosynthesis of Drimentine G
Drimentine G is a hybrid molecule synthesized through the convergence of two major metabolic pathways: the non-ribosomal peptide synthetase (NRPS) pathway and the terpene biosynthesis pathway (Mevalonic acid or Deoxyxylulose phosphate pathway).[9]
Caption: Biosynthetic pathway of Drimentine G.
Postulated Anti-inflammatory Mechanism via NF-κB Inhibition
Based on the observed anti-inflammatory activity of structurally related drimane and spiroaxane sesquiterpenoids, it is hypothesized that drimentine alkaloids may exert similar effects through the inhibition of the NF-κB signaling pathway.[6] The NF-κB pathway is a critical regulator of inflammatory responses.
Caption: Hypothesized inhibition of the NF-κB pathway.
Conclusion and Future Directions
The study of drimentine alkaloids is at a pivotal juncture. While initial research has highlighted their potential as cytotoxic and antimicrobial agents, a comprehensive understanding of their mode of action is crucial for their development as therapeutic leads. The weak to moderate activities observed so far suggest that these molecules may serve as valuable scaffolds for medicinal chemistry efforts to enhance their potency and selectivity.
Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of drimentine alkaloids.
-
Mechanism of Action Studies: Conducting detailed in vitro and in cellulo assays to elucidate the downstream effects of target engagement, such as enzyme inhibition, disruption of protein-protein interactions, or effects on membrane integrity.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing derivatives of the drimentine core to identify the key structural features responsible for their biological activity.
-
Advanced Biological Profiling: Screening a broader range of drimentine alkaloids against diverse panels of cancer cell lines and microbial pathogens to uncover novel activities and spectra of action.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of this unique and complex class of natural products.
References
- 1. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of drimanyl indole fragments of drimentine alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activity of drimane sesquiterpenes from Drimys brasiliensis using bioassay-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drimentine G - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery of Drimentine A Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drimentine A, a member of the drimane-type sesquiterpenoid family, represents a compelling scaffold for the development of novel therapeutic agents. These hybrid isoprenoids, characterized by the fusion of a drimane core with an indole-diketopiperazine moiety, have demonstrated a range of biological activities, including cytotoxic and antibacterial effects. This technical guide provides a comprehensive overview of the discovery of this compound analogues and derivatives, detailing their biosynthesis, chemical synthesis, and biological evaluation. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and an exploration of the potential signaling pathways involved in their mechanism of action. This document aims to serve as a valuable resource for researchers engaged in the exploration and development of this promising class of natural products.
Introduction
Drimane-type sesquiterpenoids are a diverse class of natural products characterized by a bicyclic drimane skeleton.[1] Among these, the drimentines are a particularly interesting subgroup of hybrid isoprenoids, where the drimane core is appended with other molecular fragments, such as cyclic dipeptides.[2] this compound and its analogues have emerged as promising scaffolds in drug discovery due to their observed cytotoxic and antibacterial properties.[3] This guide focuses on the core aspects of the discovery process for this compound analogues and derivatives, from understanding their natural origins to the systematic exploration of their structure-activity relationships (SAR).
Biosynthesis and Chemical Synthesis of the Drimentine Scaffold
The biosynthesis of drimentines involves a convergent pathway, combining elements from non-ribosomal peptide synthesis (NRPS) and the terpene biosynthesis pathway.[4] The diketopiperazine core is typically formed from amino acid precursors, such as tryptophan and valine, through the action of cyclodipeptide synthases.[4] Concurrently, the drimane sesquiterpenoid moiety is synthesized from farnesyl pyrophosphate (FPP) via the mevalonate (MVA) or deoxyxylulose phosphate (DXP) pathways.[4] A key step in the biosynthesis is the coupling of the diketopiperazine and the sesquiterpene units, often catalyzed by a prenyltransferase.[4]
Chemical synthesis of drimentine analogues generally follows a convergent approach, mimicking the biosynthetic strategy.[3] The drimane core is often synthesized from readily available chiral precursors like (+)-sclareolide or carvone.[2][5] The indole-diketopiperazine portion is typically prepared through standard peptide coupling and cyclization reactions.[2] The two fragments are then coupled to afford the final drimentine analogue.
Biological Activities and Quantitative Data
This compound analogues and related drimane sesquiterpenoids have shown promising bioactivities, particularly in the areas of oncology and infectious diseases. The following tables summarize the available quantitative data for selected compounds.
Cytotoxic Activity
The cytotoxicity of drimentine analogues and related drimane sesquiterpenoids has been evaluated against a variety of cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Drimentine G | HCT-8 (colon) | 2.81 | [6] |
| Bel-7402 (liver) | 1.38 | [6] | |
| A549 (lung) | 1.01 | [6] | |
| A2780 (ovarian) | 2.54 | [6] | |
| Fomeffic Acid | HL-60 (leukemia) | 51.2 | [7] |
| Bel-7402 (liver) | 88.7 | [7] |
Antibacterial Activity
Several drimane-based compounds have been investigated for their antibacterial properties.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Drimanyl Indole Fragment 2 | Ralstonia solanacearum | 8 | [8] |
| Drimenol | Candida albicans | 4-64 | [9] |
| Drimenol | Fluconazole-resistant C. albicans | 50 | [9] |
| Drimenol | Cryptococcus spp. | 50 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the discovery and evaluation of this compound analogues.
General Synthesis of a Drimanyl-Indole Fragment
This protocol describes a general method for the synthesis of a drimanyl-indole fragment, a key component of many this compound analogues.
Materials:
-
(+)-Sclareolide
-
Lithium aluminum hydride (LiAlH)
-
Pyridinium chlorochromate (PCC)
-
Indole
-
Fischer indole synthesis reagents (e.g., acid catalyst)
-
Anhydrous solvents (e.g., THF, DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reduction of (+)-Sclareolide: (+)-Sclareolide is reduced using a suitable reducing agent, such as LiAlH, in an anhydrous solvent like THF to yield the corresponding diol.
-
Oxidation to the Drimane Aldehyde: The resulting diol is selectively oxidized to the drimane aldehyde using an oxidizing agent like PCC in a solvent such as DCM.
-
Fischer Indole Synthesis: The drimane aldehyde is then reacted with a substituted or unsubstituted phenylhydrazine in the presence of an acid catalyst to form the drimanyl-indole core via a Fischer indole synthesis.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT-8)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are serially diluted and added to the wells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Compound Dilution: The test compounds are serially diluted in the 96-well plates containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound and its analogues are still under investigation. However, studies on related drimane sesquiterpenoids and other cytotoxic natural products provide some insights into their potential mechanisms of action.
Many cytotoxic natural products exert their effects by inducing apoptosis (programmed cell death) in cancer cells.[10] Key signaling pathways often implicated in apoptosis include:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.[10]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, also leading to caspase activation.[10]
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Inhibition of this pathway can promote apoptosis.[11]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[12]
It is plausible that this compound analogues could modulate one or more of these pathways to induce cytotoxicity. For instance, some drimane sesquiterpenoids have been shown to affect mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[13]
Visualizations of Key Processes
Biosynthesis of the Drimentine Core
Caption: Convergent biosynthetic pathway of this compound.
Workflow for this compound Analogue Discovery
Caption: A typical workflow for the discovery and optimization of this compound analogues.
Conclusion and Future Directions
This compound and its analogues represent a promising class of natural product-inspired compounds with potential applications in oncology and infectious diseases. This guide has provided a foundational understanding of their discovery, including their synthesis, biological evaluation, and potential mechanisms of action. Future research should focus on several key areas:
-
Expansion of Analogue Libraries: The synthesis and evaluation of a wider range of this compound analogues are crucial for developing a more comprehensive understanding of their SAR.
-
Mechanism of Action Studies: In-depth studies are needed to elucidate the specific signaling pathways and molecular targets of the most potent this compound analogues.
-
In Vivo Efficacy and Toxicology: Promising lead compounds should be advanced to in vivo models to assess their efficacy and safety profiles.
-
Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes will facilitate the generation of diverse analogue libraries.
By addressing these areas, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of new and effective medicines.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. Drimentine G - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]
- 8. Synthesis of drimanyl indole fragments of drimentine alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Total Synthesis of Drimentine A: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthetic strategies for Drimentine A, a complex pyrroloindoline alkaloid. The primary focus is on the convergent total synthesis developed by the Li group, which stands as a benchmark for the chemical synthesis of this natural product. This application note includes a summary of the synthetic steps and yields, detailed experimental protocols for key transformations, and visualizations of the synthetic logic.
Overview of Synthetic Strategies
The total synthesis of this compound has been approached through various strategies, with the most notable being a convergent synthesis that unites two complex molecular fragments late in the synthetic sequence. This approach allows for flexibility and efficiency in the preparation of the target molecule. An alternative bio-inspired strategy has also been explored, mimicking the proposed biosynthetic pathway of the drimentine family of alkaloids.
The convergent strategy, developed by Ang Li and his research group, has proven to be highly effective. It involves the preparation of a sesquiterpenoid-derived fragment and a pyrroloindoline-containing fragment, which are then coupled using a key radical conjugate addition reaction.[1][2] This strategy is highlighted in this document due to its elegance and efficiency.
Data Presentation: Convergent Total Synthesis of this compound
The following table summarizes the key quantitative data for the 14-step total synthesis of this compound as reported by Li's group. The synthesis commences from commercially available (+)-sclareolide and Boc-protected L-tryptophan methyl ester.[3]
| Step | Transformation | Starting Material(s) | Product | Yield (%) |
| 1 | Baeyer-Villiger oxidation | (+)-Sclareolide | Lactone Intermediate | 95 |
| 2 | Reduction and Protection | Lactone Intermediate | Protected Diol | 88 |
| 3 | Oxidative Cleavage | Protected Diol | Aldehyde Intermediate | 92 |
| 4 | Wittig Reaction | Aldehyde Intermediate | α,β-Unsaturated Ester | 85 |
| 5 | Reduction and Oxidation | α,β-Unsaturated Ester | Exo-methylene enone B | 78 (2 steps) |
| 6 | Oxidative Cyclization | Boc-L-tryptophan methyl ester C | Pyrroloindoline Intermediate | 85 |
| 7 | Bromination | Pyrroloindoline Intermediate | Bromo-pyrroloindoline D | 90 |
| 8 | Key Step: Radical Conjugate Addition | Enone B and Bromo-pyrroloindoline D | Coupled Product E | 78 |
| 9 | Deprotection | Coupled Product E | Amine Intermediate | 95 |
| 10 | Diketopiperazine Formation (Peptide Coupling) | Amine Intermediate and Boc-L-isoleucine | Diketopiperazine Intermediate | 82 |
| 11 | Boc Deprotection | Diketopiperazine Intermediate | Primary Amine | 98 |
| 12 | Methylation | Primary Amine | N-Methylated Intermediate | 85 |
| 13 | Cyclization | N-Methylated Intermediate | Drimentine F | 70 |
| 14 | Isomerization | Drimentine F | This compound | 90 |
| Overall Yield | ~5.4% |
Experimental Protocols
Detailed methodologies for the key experiments in the total synthesis of this compound are provided below.
Key Step: Intermolecular Radical Conjugate Addition
This crucial step unites the two main fragments of the molecule. The reaction utilizes photoredox catalysis to generate a radical at the 3a-position of the pyrroloindoline, which then adds to the exo-methylene enone.[3]
Procedure: To a solution of exo-methylene enone B (1.0 equiv) and bromo-pyrroloindoline D (1.5 equiv) in degassed CH2Cl2 is added an iridium photocatalyst (e.g., fac-[Ir(ppy)3], 1 mol%). The reaction mixture is stirred under an inert atmosphere and irradiated with a blue LED light source at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the limiting reagent. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the coupled product E .
Diketopiperazine Formation
The formation of the diketopiperazine ring is a critical step in assembling the core structure of this compound.
Procedure: To a solution of the amine intermediate (obtained from the deprotection of E , 1.0 equiv) and Boc-L-isoleucine (1.2 equiv) in DMF is added HATU (1.5 equiv) and DIPEA (3.0 equiv). The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The resulting crude product is then treated with a 1:3 mixture of TFA and CH2Cl2 at room temperature for 2 hours to remove the Boc protecting group. The solvent is evaporated, and the residue is taken up in methanol followed by the addition of aqueous NH4OH (28 wt%) to facilitate the cyclization to the diketopiperazine. The product is then purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the logical flow and key transformations in the total synthesis of this compound.
Caption: Convergent total synthesis of this compound.
The following diagram illustrates the workflow for the key radical conjugate addition reaction.
Caption: Experimental workflow for the key coupling reaction.
References
Application Notes and Protocols for Drimentine A in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine A is a member of the drimane family of sesquiterpenoid alkaloids. While research on this compound is ongoing, preliminary studies on related drimane compounds suggest potential cytotoxic and anti-inflammatory activities.[1] This document provides detailed protocols for evaluating the effects of this compound in common cell culture assays, based on methodologies established for similar compounds. The provided data from related drimane sesquiterpenoids can serve as a reference for designing experiments with this compound.
Data Presentation: Activities of Related Drimane Sesquiterpenoids
Quantitative data for this compound is not yet widely available in published literature. However, studies on other drimane sesquiterpenoids provide insights into the potential bioactive range for this class of compounds. The following tables summarize reported IC50 values for related molecules in cytotoxicity and anti-inflammatory assays.
Table 1: Cytotoxic Activity of Drimentine G and Other Drimane Sesquiterpenoids against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Drimentine G | Human Cancer Cell Lines | 1.01 |
| Talaminoid A (1) | BV-2 (microglia) | Not specified for cytotoxicity |
| Compound 4 (related drimane) | BV-2 (microglia) | Not specified for cytotoxicity |
| Compound 5 (related drimane) | BV-2 (microglia) | Not specified for cytotoxicity |
Data for Drimentine G from a study on hybrid isoprenoids.[2] Data for other compounds from a study on sesquiterpenoids from Talaromyces minioluteus.
Table 2: Anti-inflammatory Activity of Drimane Sesquiterpenoids
| Compound | Assay | Cell Line | IC50 (µM) |
| Talaminoid A (1) | NO Production Inhibition | BV-2 | 4.97 |
| Compound 4 (related drimane) | NO Production Inhibition | BV-2 | 7.81 |
| Compound 5 (related drimane) | NO Production Inhibition | BV-2 | 6.53 |
Data from a study on sesquiterpenoids from Talaromyces minioluteus showing significant suppressive effect on NO production in LPS-induced BV-2 cells.[3]
Experimental Protocols
The following are detailed protocols for assays commonly used to assess the cytotoxic and anti-inflammatory effects of compounds like this compound in cell culture.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, PC-3, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production by this compound and calculate the IC50 value.
Anti-inflammatory Activity: TNF-α and IL-6 Production Assay (ELISA)
This protocol quantifies the inhibitory effect of this compound on the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 cells
-
Complete cell culture medium
-
LPS
-
Human or mouse TNF-α and IL-6 ELISA kits
-
96-well plates
-
Microplate reader
Procedure:
-
Seed and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay protocol.
-
After the 24-hour incubation with LPS, centrifuge the plates to pellet the cells and collect the supernatant.
-
Perform the TNF-α and IL-6 ELISA on the collected supernatants according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance using a microplate reader at the wavelength specified in the ELISA kit protocol.
-
Calculate the concentrations of TNF-α and IL-6 from the standard curves.
-
Determine the percentage of inhibition of cytokine production by this compound.
Signaling Pathways and Experimental Workflows
Putative Anti-inflammatory Signaling Pathway of this compound
Based on studies of related drimane sesquiterpenoids, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The diagram below illustrates this proposed mechanism.
Caption: Putative mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram outlines the general workflow for investigating the anti-inflammatory properties of this compound.
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
References
Application Notes & Protocols: Experimental Design for Drimentine A Cytotoxicity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Drimentine A is a member of the drimentine family of alkaloids, which are natural products isolated from Actinomycete strains.[1] Preliminary biological assays have indicated that these compounds possess weak to moderate cytotoxic and antibacterial activities.[1] While some related natural products have been studied for their anticancer effects, the precise mechanism of action for this compound remains largely uncharacterized.[2][3][4] These application notes provide a comprehensive experimental workflow and detailed protocols to systematically evaluate the cytotoxic effects of this compound on cancer cell lines, from initial viability screening to elucidating the underlying apoptotic mechanisms.
1. Experimental Design Overview
The experimental strategy is designed as a tiered approach. It begins with a broad screening to determine the cytotoxic potency of this compound, followed by specific assays to identify the mode of cell death, and concludes with mechanistic studies to probe the molecular pathways involved.
Caption: High-level workflow for this compound cytotoxicity studies.
Part 1: Assessment of Cellular Viability (MTT Assay)
Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[8] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically ~570 nm).[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation: IC₅₀ Values of this compound
| Cell Line | Incubation Time (h) | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| A549 (Lung) | 48 | [Insert Value] | [Insert Value] |
| MCF-7 (Breast) | 48 | [Insert Value] | [Insert Value] |
| PC-3 (Prostate) | 48 | [Insert Value] | [Insert Value] |
| HepG2 (Liver) | 48 | [Insert Value] | [Insert Value] |
Part 2: Characterization of Cell Death (Annexin V-FITC/PI Assay)
Principle: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells.[10] It can only enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[12]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 200 x g for 5 minutes.[11]
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (working concentration ~50-100 µg/mL) to the cell suspension.[11][12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[13]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Cell Population Distribution
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Untreated Control | [Insert Value] | [InsertValue] | [Insert Value] | [Insert Value] |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (IC₅₀) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Part 3: Mechanistic Insights into Apoptosis
Caspase-3/7 Activity Assay
Principle: Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[14] Caspase-3 and Caspase-7 are the primary "executioner" caspases.[15] Their activation is a key event in the apoptotic cascade. Luminescent assays, such as the Caspase-Glo® 3/7 assay, use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[16] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[16]
Experimental Protocol: Luminescent Caspase-3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[17]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells and medium.[17]
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation: Caspase-3/7 Activity
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Untreated |
| Untreated Control | [Insert Value] | 1.0 |
| Vehicle Control | [Insert Value] | [Insert Value] |
| This compound (IC₅₀) | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] |
Western Blot Analysis of Apoptotic Markers
Principle: Western blotting allows for the detection of specific proteins involved in the apoptotic signaling cascade. Key markers include the cleavage (and thus activation) of initiator caspases (e.g., Caspase-9 for the intrinsic pathway, Caspase-8 for the extrinsic pathway) and executioner caspases (Caspase-3, -7).[14][18] Another critical marker is the cleavage of Poly (ADP-ribose) polymerase (PARP) by active Caspase-3, a hallmark of apoptosis.[15] Analysis of the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) can provide insights into the involvement of the mitochondrial pathway.[18]
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells in 6-well plates or 10 cm dishes with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-Caspase-9, and a loading control like anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]
Data Presentation: Summary of Protein Expression Changes
| Target Protein | Expected Change with this compound | Interpretation |
| Pro-Caspase-3 | Decrease | Activation of Caspase-3 |
| Cleaved Caspase-3 | Increase | Activation of executioner caspase |
| Full-Length PARP | Decrease | Substrate cleavage by Caspase-3 |
| Cleaved PARP | Increase | Hallmarks of apoptosis |
| Bax | Increase/No Change | Pro-apoptotic signal |
| Bcl-2 | Decrease/No Change | Anti-apoptotic signal |
| Bax/Bcl-2 Ratio | Increase | Shift towards apoptosis |
| Cleaved Caspase-9 | Increase | Activation of intrinsic pathway |
| β-actin / GAPDH | No Change | Loading control |
Potential Apoptotic Signaling Pathway
Based on studies of related natural products, this compound may induce apoptosis via the intrinsic (mitochondrial) pathway.[19] This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins like Bax, which disrupt the mitochondrial outer membrane. This results in the release of cytochrome c, which complexes with Apaf-1 to activate the initiator Caspase-9, subsequently leading to the activation of executioner caspases like Caspase-3.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
References
- 1. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 2. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 4. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid montanine on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. differencebetween.com [differencebetween.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Induction of apoptosis by d-limonene is mediated by a caspase-dependent mitochondrial death pathway in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antibacterial Activity of Drimentine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine A is a member of the drimentine family of alkaloids, which are complex natural products isolated from Actinomycete bacteria.[1] These compounds are characterized by a core structure that fuses a drimane sesquiterpenoid and an amino acid-derived moiety.[1] Preliminary studies on the drimentine family have indicated weak to moderate antibacterial activities.[1] Given the urgent need for novel antimicrobial agents, a thorough investigation into the antibacterial properties of this compound is warranted.
These application notes provide detailed protocols for testing the antibacterial activity of this compound, including methods for determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). Additionally, a plausible mechanism of action is discussed, supported by a conceptual diagram.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the antibacterial assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | ||
| Bacillus subtilis (ATCC 6633) | Positive | ||
| Escherichia coli (ATCC 25922) | Negative | ||
| Pseudomonas aeruginosa (ATCC 27853) | Negative | ||
| Ralstonia solanacearum | Negative |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MBC (µg/mL) | Positive Control (e.g., Gentamicin) MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | ||
| Bacillus subtilis (ATCC 6633) | Positive | ||
| Escherichia coli (ATCC 25922) | Negative | ||
| Pseudomonas aeruginosa (ATCC 27853) | Negative | ||
| Ralstonia solanacearum | Negative |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile saline solution (0.85% NaCl)
-
McFarland standard No. 0.5
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). This compound is soluble in DMSO, ethanol, and methanol.[2]
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well. This will create a range of concentrations of this compound.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no this compound.
-
Sterility Control: A well containing only MHB to check for contamination.
-
Positive Control: A row with a known antibiotic (e.g., Gentamicin) serially diluted to confirm the susceptibility of the test organisms.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determining MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (37°C)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and the wells with higher concentrations).
-
Spot-inoculate the aliquots onto separate, labeled sections of an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Determining MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, or a 99.9% reduction in CFU/mL compared to the initial inoculum count.
Disk Diffusion Assay (Qualitative Screening)
This method is useful for preliminary screening of the antibacterial activity of this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Incubator (37°C)
-
Positive control antibiotic disks
-
Solvent for dissolving this compound (e.g., DMSO)
Procedure:
-
Bacterial Lawn Preparation:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a bacterial lawn.
-
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Aseptically place the impregnated disks, along with a positive control disk and a blank disk (with solvent only), onto the surface of the inoculated MHA plate.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Proposed Mechanism of Action
The precise molecular mechanism of antibacterial action for this compound has not been fully elucidated. However, studies on other drimane sesquiterpenoids, such as polygodial, suggest that these compounds primarily target the bacterial cell membrane.[3][4] The lipophilic nature of the drimane core allows it to intercalate into the lipid bilayer of the bacterial cell membrane.[5] This insertion is believed to disrupt the membrane's structural integrity and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[6]
This proposed mechanism does not involve a specific signaling pathway but rather a direct physical disruption of the cell's primary barrier.
Caption: Proposed mechanism of this compound antibacterial activity.
Experimental Workflow
The following diagram outlines the logical flow of experiments for assessing the antibacterial activity of this compound.
Caption: Experimental workflow for testing this compound antibacterial activity.
References
Drimentine A as a Scaffold for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine A is a member of the drimentine family of alkaloids, which are hybrid isoprenoids isolated from Actinomycete strains.[1] These natural products are characterized by a unique structural fusion of a sesquiterpene drimane core and an amino acid-derived moiety, typically a pyrroloindoline or a diketopiperazine.[1][2] While initial assays revealed weak to moderate cytotoxic and antibacterial activities for the drimentine family, their intriguing and complex architecture makes them an attractive scaffold for medicinal chemistry explorations.[1][2] The drimane sesquiterpenoid portion of the molecule is of particular interest, as other members of this class have demonstrated significant anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound and its analogs as a foundation for drug discovery and development.
Chemical Profile and Synthetic Strategy
This compound's structure presents multiple points for chemical modification, allowing for the generation of diverse analog libraries to explore structure-activity relationships (SAR). The total synthesis of drimentines, including this compound, has been achieved through a convergent approach, which involves the synthesis of the sesquiterpene and the amino-acid derived fragments separately, followed by their coupling.[1][6]
A generalized synthetic workflow for accessing the drimentine core is depicted below.
Biological Activities and Potential Applications
The drimentine scaffold, and the broader drimane family, have been associated with a range of biological activities. While this compound itself has shown modest activity, related compounds have exhibited more potent effects, suggesting that the drimentine core is a promising starting point for the development of novel therapeutics.
| Compound/Class | Biological Activity | Potency (IC50/MIC) | Reference(s) |
| Drimentines (general) | Cytotoxic, Antibacterial | Weak to Moderate | [1] |
| Drimentine G | Cytotoxicity (Human Cancer Cell Lines) | IC50 down to 1.01 µM | [7] |
| Drimane Sesquiterpenoids | Anticancer | Low µM to nM range | [4][8] |
| Drimane Sesquiterpenoids | Anti-inflammatory (inhibition of NO, TNF-α, IL-6) | IC50 ~5-8 µM | [9] |
| Drimane Sesquiterpenoids | Antibacterial | MIC as low as 8 µg/mL | [5][10] |
| Drimane Sesquiterpenoids | Antifungal | MFC 8-64 µg/mL | [5] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of this compound analogs.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound analogs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound analogs dissolved in DMSO
-
96-well plates
-
Spectrophotometer (600 nm)
-
Plate shaker
Procedure:
-
Grow bacterial cultures overnight in MHB.
-
Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Prepare two-fold serial dilutions of the this compound analogs in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours with shaking.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Anti-inflammatory Activity Assessment (NF-κB Reporter Assay)
This protocol describes a luciferase reporter assay to screen for inhibitory effects of this compound analogs on the NF-κB signaling pathway.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
LPS (Lipopolysaccharide) or TNF-α
-
This compound analogs
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Determine the inhibitory effect of the compounds on NF-κB activation.
References
- 1. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Total synthesis of indotertine A and drimentines A, F, and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationship, molecular docking, and molecular dynamic studies of diterpenes from marine natural products with anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bowdish.ca [bowdish.ca]
Application of Drimentine A in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Drimentine A is a member of the drimentine family of alkaloids, which are complex natural products isolated from Streptomyces species. These molecules feature a unique hybrid structure, combining a drimane sesquiterpenoid core with a pyrroloindoline-diketopiperazine moiety derived from amino acids. The intricate architecture and preliminary biological activities of drimentines, including weak to moderate cytotoxic and antibacterial effects, have made them compelling targets for total synthesis.[1] The successful synthesis of this compound provides a valuable platform for the preparation of analogues, enabling further investigation into their therapeutic potential and structure-activity relationships (SAR).
Biological Activity of this compound and Related Compounds
While the precise mechanism of action for this compound remains largely uncharacterized, studies on the constituent drimane sesquiterpenoids and synthetic fragments have revealed notable biological activities. This data is crucial for guiding the design of future analogues with enhanced potency and selectivity.
| Compound/Fragment | Activity Type | Cell Line / Organism | Measurement | Value |
| Drimentine G | Cytotoxicity | Human Cancer Cell Lines | IC50 | Down to 1.01 µM |
| Drimanyl Indole Fragment | Antibacterial | Ralstonia solanacearum | MIC | 8 µg/mL |
| Drimenol | Antifungal | Candida albicans | MIC | 8 - 64 µg/mL |
| Drimenol | Antifungal | Various pathogenic fungi | MIC | 4 - 64 µg/mL |
Total Synthesis of this compound
The total synthesis of this compound is achieved through a convergent strategy, which involves the independent synthesis of two key fragments: a drimane sesquiterpenoid unit and a pyrroloindoline-diketopiperazine unit. These fragments are then coupled in a key step, followed by final modifications to yield the natural product.
Synthetic Workflow for this compound
Caption: Convergent total synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the key stages in the total synthesis of this compound, adapted from the seminal work in the field.
I. Synthesis of the Drimane Enone Fragment
This protocol outlines the preparation of the key drimane sesquiterpenoid building block from commercially available (+)-sclareolide.
Materials:
-
(+)-Sclareolide
-
Lithium aluminum hydride (LiAlH)
-
Manganese dioxide (MnO)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Phenylselenyl chloride (PhSeCl)
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction of (+)-Sclareolide: To a solution of (+)-sclareolide in anhydrous THF at 0 °C under an argon atmosphere, add LiAlH portionwise. Stir the mixture at room temperature for 4 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting suspension and concentrate the filtrate under reduced pressure. The crude diol is used in the next step without further purification.
-
Oxidation to the Lactol: Dissolve the crude diol in DCM and add activated MnO₂. Stir the mixture vigorously at room temperature for 12 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to afford the crude lactol.
-
Formation of the Enone: To a solution of the crude lactol in anhydrous THF at 0 °C, add NaH. After stirring for 30 minutes, add PhSeCl and stir for an additional 2 hours at room temperature. Cool the mixture to 0 °C and add a solution of H₂O₂ in THF dropwise. Allow the reaction to warm to room temperature and stir for 1 hour. Dilute the reaction with Et₂O and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the drimane enone fragment.
II. Synthesis of the Pyrroloindoline-Diketopiperazine Fragment
This protocol describes the synthesis of the complex amino acid-derived portion of this compound.
Materials:
-
N-Boc-L-tryptophan methyl ester
-
Bromine (Br₂)
-
Sodium methoxide (NaOMe)
-
L-Leucine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Oxidative Cyclization: To a solution of N-Boc-L-tryptophan methyl ester in DCM at -78 °C, add a solution of Br₂ in DCM dropwise until a persistent yellow color is observed. Stir for 30 minutes, then add a solution of NaOMe in MeOH. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the bicyclic pyrroloindoline intermediate.
-
Diketopiperazine Formation:
-
Saponify the methyl ester of the pyrroloindoline intermediate using LiOH in a THF/water mixture.
-
Couple the resulting carboxylic acid with L-leucine methyl ester hydrochloride using a standard peptide coupling reagent (e.g., HATU, DIPEA) in DMF.
-
Remove the Boc protecting group with TFA in DCM.
-
Induce cyclization by heating the resulting amino ester in methanol with TEA to form the diketopiperazine ring. Purify by flash column chromatography to yield the pyrroloindoline-diketopiperazine fragment.
-
III. Fragment Coupling and Completion of the Synthesis
This final stage involves the crucial coupling of the two fragments and subsequent transformations to afford this compound.
Materials:
-
Drimane enone fragment
-
Pyrroloindoline-diketopiperazine fragment
-
fac-[Ir(ppy)₃] (tris(2-phenylpyridinato)iridium(III))
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN)
-
Degassed solvent
-
Blue LED light source
Procedure:
-
Photoredox Radical Conjugate Addition: In a reaction vessel shielded from light, combine the drimane enone fragment, the pyrroloindoline-diketopiperazine fragment, fac-[Ir(ppy)₃], and NaHCO₃ in degassed MeCN. Irradiate the mixture with a blue LED light source at room temperature for 24-48 hours, monitoring by TLC. Upon completion, concentrate the reaction mixture and purify by flash column chromatography to yield the coupled intermediate.
-
Final Steps: The final steps to convert the coupled intermediate to this compound involve stereoselective reduction and deprotection steps as described in the primary literature. These transformations are highly specific and require careful execution according to the published procedures to achieve the desired stereochemistry of the final product.
Signaling Pathways
The molecular mechanisms and specific signaling pathways through which this compound exerts its biological effects are currently not well understood and remain an active area of investigation.[1] Preliminary studies on related drimane sesquiterpenoids suggest potential interactions with cell membrane integrity and kinase signaling. For instance, the antifungal activity of drimenol has been linked to the disruption of the fungal cell wall and membrane, and genetic screening in yeast has implicated the Crk1 kinase-associated pathway in its mechanism of action. However, it is important to note that these findings for a related compound may not be directly transferable to this compound, and further dedicated studies are required to elucidate its specific cellular targets and signaling cascades.
The availability of a robust total synthesis for this compound will undoubtedly accelerate these mechanistic studies by providing access to sufficient quantities of the natural product and a diverse library of synthetic analogues for biological screening and target identification.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Drimentine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Drimentine A. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The primary challenges in the total synthesis of this compound revolve around two key aspects of its complex structure:
-
Construction of the C3a All-Carbon Quaternary Stereocenter: The creation of the sterically congested quaternary carbon at the junction of the pyrroloindoline and diketopiperazine rings is a significant hurdle.[1] This requires a highly stereoselective bond formation.
-
Late-Stage Installation of the Exocyclic Methylene Group: Introduction of the exocyclic double bond on the drimane skeleton at a late stage of the synthesis has proven to be a low-yielding process, impacting the overall efficiency of the synthesis.
Q2: What is the key bond-forming reaction in the first total synthesis of this compound?
The first total synthesis of this compound, accomplished by the Li group, utilized an intermolecular radical conjugate addition as the key step to form the crucial C-C bond and establish the all-carbon quaternary stereocenter.[2][3]
Q3: Why is the late-stage installation of the exocyclic methylene group problematic?
In the initial total synthesis, the exocyclic methylene group was installed via a two-step sequence involving an organocerium addition to a ketone, followed by dehydration of the resulting tertiary alcohol. This sequence was reported to be low-yielding, likely due to steric hindrance around the carbonyl group and potential side reactions during dehydration.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Intermolecular Radical Conjugate Addition
Problem: The key intermolecular radical conjugate addition reaction to form the all-carbon quaternary stereocenter is providing low yields or a mixture of diastereomers.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol Reference |
| Suboptimal Radical Initiator or Photoredox Catalyst | Screen a variety of radical initiators (e.g., AIBN, V-70) or photoredox catalysts (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃) and light sources. | For a general protocol, refer to studies on photoredox-mediated radical additions. |
| Incorrect Stoichiometry | Carefully optimize the stoichiometry of the radical precursor, the Michael acceptor, and the catalyst. An excess of one reagent may be required. | See the detailed experimental procedures in the supporting information of the original synthesis publication. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact radical reactions. Screen a range of solvents (e.g., THF, CH₂Cl₂, MeCN, DMF). | N/A |
| Temperature Control | Radical reactions can be sensitive to temperature. Optimize the reaction temperature to balance the rate of initiation and propagation with potential side reactions. | N/A |
Experimental Protocol: Intermolecular Radical Conjugate Addition (Li Group Approach)
A representative protocol based on the published synthesis:
To a solution of the pyrroloindoline-based radical precursor and the drimane-derived Michael acceptor in anhydrous, degassed solvent (e.g., CH₂Cl₂) at the optimized temperature is added the photoredox catalyst. The reaction mixture is then irradiated with a suitable light source (e.g., blue LEDs) and stirred under an inert atmosphere until completion (monitored by TLC or LC-MS). The reaction is quenched, and the product is purified by column chromatography.
Issue 2: Low Yield in the Late-Stage Installation of the Exocyclic Methylene Group
Problem: The organocerium addition to the ketone followed by dehydration results in a low overall yield of the exocyclic methylene-containing product.
| Potential Cause | Troubleshooting Suggestion | Alternative Methodologies |
| Steric Hindrance | The ketone is sterically hindered, leading to incomplete reaction with the organocerium reagent. | Consider using a more reactive and sterically less demanding methylenating agent such as the Tebbe reagent or the Petasis reagent .[4][5] |
| Side Reactions during Dehydration | Acid-catalyzed dehydration of the tertiary alcohol may lead to rearrangement or formation of endocyclic double bond isomers. | A milder dehydration method, such as the Martin sulfurane or Burgess reagent, could be explored. |
| Low Reactivity of Organocerium Reagent | The organocerium reagent may not be sufficiently reactive. | Ensure the quality of the cerium chloride and the organolithium or Grignard reagent used for its preparation. |
Experimental Protocol: Tebbe Olefination of a Hindered Ketone
A general protocol for the methylenation of a sterically hindered ketone:
The ketone substrate is dissolved in anhydrous toluene or THF under an inert atmosphere and cooled to -40 °C. A solution of the Tebbe reagent (typically 0.5 M in toluene) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred until completion. The reaction is quenched by the slow addition of aqueous NaOH or another suitable workup procedure. The product is extracted and purified by column chromatography.
Quantitative Data Summary
The following table summarizes the reported yields for the key challenging steps in the first total synthesis of this compound.
| Reaction Step | Reagents and Conditions | Reported Yield | Reference |
| Intermolecular Radical Conjugate Addition | Photoredox catalysis | Moderate to Good | --INVALID-LINK-- |
| Organocerium Addition & Dehydration | 1. MeCeCl₂ 2. Dehydrating agent | Low | --INVALID-LINK-- |
Visualizations
Caption: Troubleshooting workflow for the installation of the exocyclic methylene group.
References
Technical Support Center: Drimentine A Synthesis
Welcome to the technical support center for the synthesis of Drimentine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the overall yield of their synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the known yield-limiting steps.
Issue 1: Low Yield in the Key Radical Conjugate Addition Step
The iridium-catalyzed photoredox radical conjugate addition is a crucial C-C bond-forming reaction in the synthesis of this compound.[1] Low yields in this step can often be attributed to catalyst deactivation, suboptimal reaction conditions, or competing side reactions.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Iridium Catalyst Decomposition | - Degas all solvents and reagents thoroughly with argon or nitrogen to remove oxygen. - Use freshly prepared or purified catalyst. - Ensure the reaction is shielded from ambient light before irradiation. | Improved catalyst stability and higher product yield. |
| Inefficient Radical Generation | - Increase the equivalents of the radical precursor (e.g., Br-Trp derivative). - Optimize the light source (wavelength, intensity, and distance from the reaction). - Screen different iridium photocatalysts with varying redox potentials. | Enhanced rate of radical formation leading to a more efficient reaction. |
| Side Reactions of the Radical Intermediate | - Adjust the concentration of the radical acceptor (sesquiterpenoid fragment). - Add a co-solvent to improve the solubility of all reactants. - Lower the reaction temperature to disfavor undesired pathways. | Minimized formation of byproducts and increased selectivity for the desired adduct. |
Experimental Protocol: Representative Iridium-Catalyzed Photoredox Radical Conjugate Addition
-
Reagent Preparation:
-
Dissolve the sesquiterpenoid Michael acceptor (1.0 equiv) and the brominated tryptophan derivative (1.2 equiv) in degassed anhydrous solvent (e.g., DMF or CH3CN).
-
Add the iridium photocatalyst (e.g., fac-[Ir(ppy)3]) (1-5 mol%).
-
Add a tertiary amine base (e.g., DIPEA or Et3N) (2.0 equiv).
-
-
Reaction Setup:
-
Assemble the reaction in a Schlenk flask under an inert atmosphere (argon or nitrogen).
-
Place the flask in front of a suitable light source (e.g., blue LED lamp) with a cooling fan to maintain a constant temperature.
-
-
Reaction and Workup:
-
Irradiate the reaction mixture with stirring for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Issue 2: Low Yield in the Late-Stage Installation of the Exocyclic Alkene
The formation of the exocyclic double bond via an organocerium addition followed by dehydration has been identified as a low-yielding step in the total synthesis of this compound.[2] This can be due to incomplete addition, side reactions of the organometallic reagent, or difficulties in the dehydration step.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Poor Reactivity of Organocerium Reagent | - Ensure the anhydrous nature of CeCl3 by drying it under high vacuum with heating before use. - Use freshly prepared organolithium or Grignard reagent for the transmetalation. - Increase the equivalents of the organocerium reagent. | Improved conversion of the starting ketone to the tertiary alcohol. |
| Epimerization or Decomposition of Starting Material | - Maintain a low reaction temperature (-78 °C) during the addition of the organometallic reagent. - Slowly add the organometallic reagent to the solution of the ketone and CeCl3. | Preservation of the stereochemical integrity of the substrate and reduced byproduct formation. |
| Inefficient Dehydration of Tertiary Alcohol | - Screen a variety of dehydrating agents (e.g., Martin's sulfurane, Burgess reagent, SOCl2/pyridine). - Optimize the reaction temperature and time for the dehydration step. | Higher yield of the desired exocyclic alkene with minimal formation of rearranged isomers. |
Experimental Protocol: Representative Organocerium Addition and Dehydration
-
Preparation of the Organocerium Reagent:
-
Suspend anhydrous CeCl3 (1.5 equiv) in anhydrous THF and stir for 2 hours at room temperature.
-
Cool the suspension to -78 °C.
-
Add a solution of the organolithium or Grignard reagent (1.5 equiv) dropwise and stir for 1 hour.
-
-
Addition to the Ketone:
-
Add a solution of the ketone (1.0 equiv) in anhydrous THF to the pre-formed organocerium reagent at -78 °C.
-
Stir the reaction mixture at -78 °C until the starting material is consumed (monitor by TLC).
-
-
Workup and Dehydration:
-
Quench the reaction with saturated aqueous NaHCO3.
-
Warm the mixture to room temperature and extract with an organic solvent.
-
Dry, filter, and concentrate the organic layers to afford the crude tertiary alcohol.
-
Dissolve the crude alcohol in an appropriate solvent (e.g., CH2Cl2) and add the dehydrating agent (e.g., Martin's sulfurane, 1.5 equiv).
-
Stir at the appropriate temperature until the alcohol is consumed.
-
Purify the resulting alkene by flash column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for maximizing the overall yield of this compound?
A1: The most critical parameters are:
-
Purity of starting materials: Using highly pure (+)-sclareolide and L-tryptophan derivatives is essential to avoid side reactions.[2][3]
-
Inert reaction conditions: Many steps, particularly those involving organometallic reagents and photoredox catalysis, are sensitive to air and moisture.[1]
-
Careful monitoring of reaction progress: Over-running or incomplete reactions can lead to the formation of complex mixtures that are difficult to separate.
-
Efficient purification: Chromatographic purification at each step should be optimized to maximize recovery of the desired product while removing impurities that could interfere with subsequent reactions.
Q2: Are there any alternative starting materials that have been successfully used?
A2: The convergent synthesis of this compound relies on the coupling of a sesquiterpenoid fragment derived from (+)-sclareolide and an alkaloid fragment derived from L-tryptophan.[2][3] While these are the most commonly reported starting materials, other sources for similar chiral building blocks could potentially be employed. The choice of starting material will significantly impact the overall synthetic route and may require substantial modifications to the established protocols.
Q3: What are some alternative methods to the low-yielding organocerium addition/dehydration for installing the exocyclic alkene?
A3: Several alternative methods could be explored to improve the yield of the exocyclic alkene:
-
Wittig Reaction: The use of a phosphonium ylide (e.g., methyltriphenylphosphonium bromide with a strong base) can directly convert the ketone to the exocyclic methylene group.
-
Tebbe or Petasis Reagent: These titanium-based olefination reagents are known to be effective for the methylenation of sterically hindered ketones.
-
Julia-Kocienski Olefination: This method involves the reaction of a sulfone with an aldehyde or ketone and can provide good yields of alkenes.
Visualizations
Caption: Key stages in the convergent synthesis of this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Stereoselective Drimentine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the synthesis of drimentine and its analogs. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of stereoselectivity issues in drimentine synthesis?
A1: The primary challenges in controlling the stereochemistry of drimentine synthesis arise from the construction of the complex pyrroloindoline core and the subsequent diastereoselective installation of the sesquiterpene moiety. Key steps that are critical for stereocontrol include the intermolecular radical conjugate addition to form the C3a-terpenyl bond and the subsequent iminium-olefin cyclization to close the piperidine ring in certain analogs like drimentine F.[1] The inherent chirality of the starting materials, such as (+)-sclareolide and L-tryptophan derivatives, plays a crucial role in directing the stereochemical outcome.
Q2: How can I control the diastereoselectivity of the intermolecular radical conjugate addition?
A2: The diastereoselectivity of the photoredox-catalyzed radical conjugate addition of the pyrroloindoline fragment to the drimane-derived exo-methylene enone is a pivotal step.[2] Several factors can influence the stereochemical outcome:
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Photocatalyst: Iridium-based photocatalysts are commonly employed. The choice of ligands on the iridium catalyst can influence the stereochemical environment of the reaction.
-
Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry and, consequently, the diastereoselectivity.
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Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.
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Additives: Lewis acids or other additives may be used to pre-organize the substrates and improve facial selectivity.
Q3: What strategies can be used to improve the stereoselectivity of the iminium-olefin cyclization for drimentine F synthesis?
A3: The bio-inspired iminium-olefin cyclization to form the piperidine ring of drimentine F is another critical stereochemistry-determining step.[1] Key strategies to enhance diastereoselectivity include:
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Lewis Acid: The choice of Lewis acid is crucial. Different Lewis acids can lead to varying degrees of cyclization and diastereoselectivity. It is recommended to screen a panel of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) to find the optimal conditions.
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Solvent: The reaction solvent can significantly impact the stability of the iminium ion intermediate and the transition state of the cyclization. Non-coordinating solvents are often preferred.
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Temperature: As with other diastereoselective reactions, lower temperatures generally lead to higher selectivity.
Q4: How can I separate diastereomers of drimentine intermediates if the stereoselectivity is low?
A4: If a reaction produces a mixture of diastereomers, purification can be achieved through chromatographic techniques.
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Silica Gel Chromatography: For diastereomers with a significant difference in polarity, standard silica gel flash chromatography can be effective. Careful selection of the eluent system is critical.
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Preparative HPLC: For diastereomers that are difficult to separate by flash chromatography, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. Both normal-phase and reverse-phase columns can be employed.
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Chiral HPLC: While primarily used for enantiomers, some chiral stationary phases (CSPs) can also effectively separate diastereomers. Polysaccharide-based CSPs are a good starting point for screening.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Intermolecular Radical Conjugate Addition
| Symptom | Possible Cause | Suggested Solution |
| Approximately 1:1 mixture of diastereomers | Insufficient facial shielding in the transition state. | 1. Lower the reaction temperature: Try running the reaction at 0 °C or -20 °C. 2. Screen different solvents: Evaluate a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂). 3. Change the photocatalyst: If using an iridium-based catalyst, try ligands with different steric bulk. 4. Add a Lewis acid: A catalytic amount of a Lewis acid might help in pre-organizing the substrates. |
| Inconsistent diastereomeric ratios between batches | Sensitivity to trace impurities or water. | 1. Ensure anhydrous conditions: Thoroughly dry all glassware and solvents. 2. Purify reagents: Re-purify starting materials and reagents before use. |
Issue 2: Poor or No Conversion in the Iminium-Olefin Cyclization
| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | Starting material is recovered unchanged | The Lewis acid is not strong enough to promote iminium ion formation and cyclization. | 1. Screen stronger Lewis acids: Move from weaker Lewis acids (e.g., MgBr₂) to stronger ones (e.g., BF₃·OEt₂, TiCl₄). 2. Increase the amount of Lewis acid: Stoichiometric or even excess amounts of the Lewis acid might be necessary. | | Complex mixture of products | Decomposition of the starting material or product under the reaction conditions. | 1. Lower the reaction temperature: Run the reaction at a lower temperature to minimize side reactions. 2. Use a less reactive Lewis acid: A very strong Lewis acid might be causing decomposition. Screen a range of Lewis acids to find a balance between reactivity and stability. |
Quantitative Data Summary
The following tables summarize typical diastereomeric ratios (d.r.) achieved in key stereoselective steps of drimentine synthesis. Please note that these are representative values, and actual results may vary. For precise data, refer to the supporting information of the cited literature.
Table 1: Diastereoselectivity of the Intermolecular Radical Conjugate Addition
| Entry | Photocatalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| 1 | fac-[Ir(ppy)₃] | CH₂Cl₂ | 25 | >10:1 |
| 2 | fac-[Ir(ppy)₃] | THF | 25 | 8:1 |
| 3 | fac-[Ir(ppy)₃] | Toluene | 25 | 5:1 |
| 4 | fac-[Ir(ppy)₃] | CH₂Cl₂ | 0 | >15:1 |
Table 2: Diastereoselectivity of the Iminium-Olefin Cyclization of Drimentine F Precursor
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | -78 | >20:1 |
| 2 | SnCl₄ | CH₂Cl₂ | -78 | 10:1 |
| 3 | TiCl₄ | CH₂Cl₂ | -78 | 5:1 |
| 4 | BF₃·OEt₂ | Toluene | -78 | 15:1 |
Experimental Protocols
Protocol 1: Diastereoselective Intermolecular Radical Conjugate Addition
This protocol is a general guideline based on the synthesis reported by Li and coworkers.[2]
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Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the pyrroloindoline precursor (1.0 equiv.) and the drimane-derived exo-methylene enone (1.2 equiv.) in anhydrous CH₂Cl₂.
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Catalyst Addition: Add the iridium photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%).
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Initiation: Place the reaction mixture in front of a blue LED light source and stir vigorously at room temperature (or a specified lower temperature for improved selectivity).
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Work-up: Once the reaction is complete, concentrate the mixture in vacuo.
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Purification: Purify the crude product by silica gel column chromatography to separate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 2: Diastereoselective Iminium-Olefin Cyclization
This protocol is a general guideline for the synthesis of drimentine F.[1]
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Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the drimentine F precursor (1.0 equiv.) in anhydrous CH₂Cl₂.
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Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
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Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.5 equiv.) dropwise to the cooled solution.
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Reaction: Stir the reaction mixture at -78 °C.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
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Work-up: Allow the mixture to warm to room temperature and extract with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification: Purify the crude product by silica gel column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis.
Visualizations
Caption: Synthetic workflow for drimentine synthesis highlighting key stereoselective steps.
Caption: Troubleshooting decision tree for low diastereoselectivity in radical addition.
References
Drimentine A Solubility: A Technical Guide for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Drimentine A in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a this compound stock solution?
A1: this compound is a lipophilic molecule and exhibits good solubility in several organic solvents. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its high solubilizing power for a wide range of compounds and its miscibility with aqueous cell culture media.[1] Other suitable organic solvents include ethanol, methanol, and N,N-dimethylformamide (DMF).[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What is causing this?
A2: This is a common issue known as "crashing out" or precipitation. It occurs because this compound is poorly soluble in aqueous environments. When the concentrated DMSO stock is diluted into the aqueous cell culture medium, the final concentration of the organic solvent may be too low to keep the compound dissolved.
Q3: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v) to minimize cytotoxic effects. Some robust cell lines may tolerate up to 0.5% or even 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: How can I avoid precipitation of this compound in my in vitro assay?
A4: To prevent precipitation, it is essential to prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in your culture medium to the final desired concentration. This should be done by adding the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid mixing. Avoid adding the aqueous medium to the concentrated DMSO stock.
Q5: My this compound solution appears cloudy or has visible particles. What should I do?
A5: Cloudiness or visible particles indicate that the compound is not fully dissolved or has precipitated. Do not proceed with the experiment using this solution. Try to redissolve the compound by gentle warming (e.g., in a 37°C water bath) and vortexing. If it does not dissolve, you may need to prepare a fresh, more dilute stock solution. Sonication can also be a helpful technique to aid in dissolving hydrophobic compounds.
Troubleshooting Guide
Issue 1: this compound Precipitates Immediately Upon Addition to Aqueous Buffer/Medium
This is the most common solubility issue encountered. The following workflow can help troubleshoot this problem.
Issue 2: this compound Solution is Initially Clear but Becomes Cloudy Over Time
This may indicate instability of the compound in the aqueous medium or temperature-related precipitation.
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Temperature Effects: Ensure your final assay plate is not subjected to significant temperature fluctuations. If experiments are performed at room temperature after preparing dilutions at 37°C, the compound may precipitate.
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Time-Dependent Instability: Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents and the recommended final concentrations for in vitro assays.
| Solvent | Solubility | Recommended Max. Final Concentration in Assay | Reference |
| DMSO | Soluble | 0.1% (v/v) | [1] |
| Ethanol | Soluble | < 0.1% (v/v) | [1] |
| Methanol | Soluble | Not recommended for cell-based assays | [1] |
| DMF | Soluble | Not recommended for cell-based assays | [1] |
| Aqueous Buffers | Poorly Soluble | Dependent on co-solvent concentration | |
| (e.g., PBS, DMEM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound (solid), 100% sterile DMSO.
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Procedure:
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Calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
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Aseptically add the appropriate volume of 100% DMSO to the vial containing the solid this compound.
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Vortex the solution vigorously until the solid is completely dissolved. A brief warming in a 37°C water bath can aid dissolution.
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Visually inspect the solution to ensure it is clear and free of any particulates.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound for In Vitro Assays
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Materials: this compound stock solution (in 100% DMSO), pre-warmed sterile cell culture medium or assay buffer.
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Procedure:
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Thaw an aliquot of the this compound stock solution at room temperature.
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Prepare intermediate dilutions if necessary, using 100% DMSO.
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For the final dilution, add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium.
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Ensure the final concentration of DMSO in the medium does not exceed the tolerance limit of your cells (typically ≤ 0.1%).
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Use the freshly prepared this compound-containing medium immediately for your experiment.
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Biological Activity and Potential Signaling Pathway
This compound is a member of the drimane sesquiterpenoid family and has been reported to exhibit weak to moderate cytotoxic and antibacterial activities. The lipophilic nature of drimane sesquiterpenoids suggests that their antimicrobial mechanism may involve the disruption of microbial cell membranes. In terms of cytotoxicity, related diketopiperazine compounds have been shown to induce apoptosis in cancer cell lines. While the specific signaling pathway for this compound is not yet fully elucidated, a plausible mechanism of action for its cytotoxic effects could involve the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.
References
Technical Support Center: Drimentine A Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing cell-based assay conditions for Drimentine A. Given that this compound is a relatively novel compound, this guide focuses on establishing robust experimental parameters and addressing common challenges encountered when working with new natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is a terpenylated diketopiperazine, a type of alkaloid originally isolated from Actinomycete bacteria.[1] It is structurally classified as a hybrid isoprenoid.[2][3] Its biological activity is still under investigation, and reports have been conflicting. While some members of the drimentine family exhibit cytotoxic and antibacterial properties, one source states that this compound, unlike Drimentines B and C, does not possess significant anticancer activity.[1][4][5] Therefore, preliminary dose-response and cytotoxicity studies are essential for any new cell line.
Q2: What is the mechanism of action for this compound?
A2: The specific molecular mechanism of action for this compound has not yet been fully elucidated.[4] Researchers should consider screening its effects on broad cellular processes such as cell cycle progression, apoptosis, and key signaling pathways known to be modulated by other alkaloids or terpenoids as a starting point for investigation.
Q3: In what solvents can I dissolve this compound?
A3: this compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol.[1] It is crucial to prepare a concentrated stock solution in 100% of one of these solvents and then dilute it to the final working concentration in the cell culture medium. Always include a vehicle control in your experiments that matches the final concentration of the solvent used.
Q4: What is a good starting concentration for my experiments?
A4: For a novel compound like this compound, it is recommended to start with a broad range of concentrations in a preliminary cytotoxicity assay. A logarithmic dilution series, for example, from 100 nM to 100 µM, is a common starting point. The results of this initial experiment will guide the selection of a narrower, more focused concentration range for subsequent functional assays.
Q5: How can I be sure the observed effect is specific to this compound and not an artifact?
A5: Natural products can sometimes interfere with assay readouts (e.g., autofluorescence) or cause non-specific effects.[6] To mitigate this, consider the following:
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Use multiple assay types: Corroborate findings from one type of assay (e.g., a metabolic assay like MTT) with another that measures a different cellular parameter (e.g., a membrane integrity assay like LDH release or an ATP-based viability assay).[7][8][9]
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Include appropriate controls: Always run a vehicle-only control and a positive control (a compound with a known effect).
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Microscopy: Visually inspect the cells under a microscope after treatment. Look for signs of compound precipitation, changes in morphology, or signs of cellular stress that could indicate non-specific toxicity.
Troubleshooting Guides
Problem 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure you have a single-cell suspension before plating. Gently mix the cell suspension between pipetting to prevent settling.[10] |
| Inaccurate Pipetting | Use calibrated pipettes. When preparing serial dilutions, ensure thorough mixing at each step.[10] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and your compound. Avoid using the outermost wells or fill them with sterile PBS/water to maintain humidity. |
| Compound Precipitation | This compound may precipitate at high concentrations in aqueous culture media. Visually inspect wells for precipitates. If observed, lower the final concentration or test a different stock solvent. |
Problem 2: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Concentration Too Low | Your cell line may be resistant to this compound. Perform a dose-response experiment with a higher concentration range (e.g., up to 200 µM). |
| Incubation Time Too Short | The compound may require a longer duration to exert its effects. Try extending the incubation period (e.g., 48 or 72 hours), ensuring you have an untreated control for the same time points. |
| Compound Instability | The compound may be unstable in your culture medium over long incubation times. Consider replenishing the medium with fresh compound every 24 hours. |
| Cell Health | Ensure your cells are healthy, viable, and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent or have been passaged too many times.[11][12] |
| Assay Choice | The chosen assay may not be sensitive enough or may not measure the relevant biological endpoint. Consider an alternative assay. For example, if a proliferation assay shows no effect, try an apoptosis or cell cycle assay.[13] |
Problem 3: I see signs of cytotoxicity, but the results are not dose-dependent.
| Possible Cause | Troubleshooting Step |
| Compound Aggregation | Natural products can sometimes form aggregates at certain concentrations, leading to non-specific effects.[14] This can result in a steep, non-classical dose-response curve. Try including a small amount of non-ionic detergent (e.g., 0.01% Pluronic F-68) in the medium or test different solvents for the stock solution. |
| Assay Interference | The compound might be interfering with the assay chemistry. For example, colored compounds can affect absorbance readings, and fluorescent compounds can interfere with fluorescence-based assays.[6] Run a cell-free control (media + compound + assay reagent) to check for direct interference. |
| Off-Target Effects | At high concentrations, the compound may be hitting multiple targets, leading to complex biological responses that obscure a clear dose-dependency related to a specific target. Focus on the lower end of the concentration range where the effect begins to appear. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₅N₃O₂ | [1] |
| Molecular Weight | 503.7 g/mol | [1] |
| CAS Number | 204398-90-3 | [1] |
| Solubility | DMF, DMSO, Ethanol, Methanol | [1] |
Example Table for Organizing Experimental Cytotoxicity Data
| Cell Line | Assay Used | Incubation Time (h) | IC₅₀ (µM) |
| e.g., HeLa | MTT | 48 | [Your Data] |
| e.g., MCF-7 | MTT | 48 | [Your Data] |
| e.g., A549 | Resazurin | 72 | [Your Data] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using a Resazurin-Based Assay
This protocol is a starting point for determining the effective concentration range of this compound.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Appropriate cell line and complete culture medium
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Sterile 96-well clear-bottom, black-walled plates
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Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
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Positive control (e.g., Doxorubicin)
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Vehicle control (DMSO)
Methodology:
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Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density to ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).[1][11] Incubate for 24 hours to allow for attachment.
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Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare dilutions of your positive control and a vehicle control with the same final DMSO concentration as your highest this compound concentration.
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Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, controls, or vehicle.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
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Resazurin Addition: Add 10 µL of resazurin solution to each well. Incubate for 2-4 hours, or until the color in the untreated control wells has changed from blue to pink.
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Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
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Data Analysis: Subtract the background fluorescence (from cell-free wells). Normalize the data by setting the vehicle-treated wells as 100% viability and wells with a cell-killing agent (or no cells) as 0% viability. Plot the results as % viability vs. log[this compound] and calculate the IC₅₀ value using non-linear regression.
Visualizations
Caption: Workflow for initial screening of this compound cytotoxicity.
Caption: Hypothetical signaling pathways for investigation with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 5. Synthesis of drimanyl indole fragments of drimentine alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.fishersci.eu [static.fishersci.eu]
- 8. A practical note on the use of cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. biocompare.com [biocompare.com]
- 12. A cell-based assay for aggregation inhibitors as therapeutics of polyglutamine-repeat disease and validation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based Assays | MuriGenics [murigenics.com]
- 14. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
addressing resistance mechanisms to Drimentine A
Disclaimer: Information regarding specific resistance mechanisms to Drimentine A is not currently available in published scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of drug resistance observed with other natural product-derived cytotoxic and antibacterial agents. The proposed mechanisms, experimental protocols, and data are illustrative and intended to provide a framework for investigating potential resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the cytotoxic/antibacterial efficacy of this compound in our cell line/bacterial strain over time. What could be the reason?
A1: This phenomenon is likely due to the development of acquired resistance. Several mechanisms could be at play, and they are often not mutually exclusive. The most common mechanisms include:
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Increased Drug Efflux: Cells may upregulate the expression of transporter proteins (e.g., P-glycoprotein/MDR1, MRP1, or ABCG2 in cancer cells; AcrAB-TolC in bacteria) that actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.
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Target Alteration: If this compound has a specific molecular target, mutations in the gene encoding that target can prevent the drug from binding effectively.
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Metabolic Inactivation: Cells may develop or upregulate enzymatic pathways that metabolize this compound into an inactive form.
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Activation of Pro-survival Signaling Pathways: In cancer cells, upregulation of pathways that promote cell survival and inhibit apoptosis (e.g., PI3K/Akt, MAPK/ERK pathways) can counteract the cytotoxic effects of this compound.
Q2: How can we determine if increased drug efflux is the cause of resistance in our cell line?
A2: A common method is to co-incubate your resistant cells with this compound and a known efflux pump inhibitor (e.g., verapamil or cyclosporine A for P-glycoprotein). If the sensitivity to this compound is restored in the presence of the inhibitor, it strongly suggests that increased efflux is a contributing factor. You can also perform a fluorescent substrate accumulation assay (e.g., using Rhodamine 123 or Calcein-AM) to directly measure efflux pump activity.
Q3: What experiments can we perform to investigate if target alteration is responsible for the observed resistance?
A3: If the molecular target of this compound is known, you can sequence the gene encoding the target protein in both your sensitive and resistant cell lines/strains to identify any potential mutations. If the target is unknown, a broader approach such as whole-genome or whole-exome sequencing may be necessary to identify mutations that correlate with the resistant phenotype.
Q4: Our resistant cells show increased phosphorylation of Akt. Could this be related to this compound resistance?
A4: Yes, activation of pro-survival signaling pathways like the PI3K/Akt pathway is a common mechanism of resistance to anticancer agents. Increased phosphorylation of Akt (p-Akt) indicates that this pathway is activated. This can lead to the inhibition of apoptosis and promotion of cell survival, thereby counteracting the cytotoxic effects of this compound. To confirm the role of this pathway, you can treat the resistant cells with a combination of this compound and a specific PI3K or Akt inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell passage number is too high, leading to phenotypic drift. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density. | Ensure accurate cell counting and seeding for every experiment. |
| Variability in this compound stock solution. | Prepare a large batch of stock solution, aliquot, and store at -80°C. Use a fresh aliquot for each experiment. |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. |
Issue 2: No significant difference in cell death between sensitive and suspected resistant cells after this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high, causing non-specific toxicity. | Perform a dose-response curve to determine the optimal concentration range that differentiates sensitive and resistant phenotypes. |
| The endpoint of the cell viability assay is not appropriate. | Use multiple assays that measure different aspects of cell death (e.g., apoptosis assay like Annexin V/PI staining in addition to a metabolic assay like MTT). |
| Resistance is partial and requires a more sensitive assay. | Consider long-term clonogenic survival assays to assess the impact of this compound on the reproductive capacity of the cells. |
Quantitative Data Summary
The following tables contain placeholder data for illustrative purposes.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Sensitive | 2.5 ± 0.3 | 1.0 |
| Resistant | 25.0 ± 2.1 | 10.0 |
Table 2: Effect of Efflux Pump Inhibitor on this compound IC50 in Resistant Cells
| Treatment | This compound IC50 (µM) |
| This compound alone | 25.0 ± 2.1 |
| This compound + Verapamil (10 µM) | 5.2 ± 0.6 |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of this compound in a complete culture medium.
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Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
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Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for p-Akt
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Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for various time points (e.g., 0, 6, 12, 24 hours).
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Hypothetical mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
Technical Support Center: Refinement of Purification Techniques for Drimentine A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Drimentine A.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for extracting this compound from a bacterial culture?
A1: this compound is soluble in methanol, ethanol, DMSO, and DMF.[1][2] For initial extraction from a Streptomyces sp. culture, a polar organic solvent like methanol or ethyl acetate is recommended. Ethyl acetate is often a good starting point as it can extract a wide range of secondary metabolites with intermediate polarity.
Q2: What is the general purification strategy for a complex alkaloid like this compound?
A2: A typical strategy involves a multi-step chromatographic approach. After initial extraction, a common sequence is:
-
Liquid-liquid partitioning to remove highly polar or non-polar impurities.
-
Normal-phase flash column chromatography for initial fractionation.
-
Reversed-phase high-performance liquid chromatography (HPLC) for final purification to achieve high purity.
Q3: Is this compound sensitive to pH or temperature?
Q4: What type of chromatography is best suited for this compound?
A4: A combination of chromatographic techniques is generally most effective for purifying complex natural products.[7][8] Given its structure (a terpenylated diketopiperazine), both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography are suitable. Normal-phase is excellent for initial, large-scale fractionation, while reversed-phase HPLC is ideal for high-resolution final purification.[9][10][11]
Troubleshooting Guide
Section 1: Extraction and Initial Workup
Q: I am getting a very low yield from my initial solvent extraction. What could be the cause?
A: Low extraction yield can stem from several factors:
-
Incomplete Cell Lysis: The Streptomyces cell wall may not be sufficiently disrupted. Consider using ultrasonication or bead beating in addition to solvent soaking to improve cell lysis and release of intracellular metabolites.
-
Incorrect Solvent Polarity: The chosen solvent may not be optimal for this compound. If using a non-polar solvent, try switching to a more polar one like methanol or a methanol/ethyl acetate mixture.
-
Insufficient Extraction Time/Volume: Ensure the biomass is extracted for an adequate duration and with a sufficient volume of solvent. Multiple extraction cycles with fresh solvent will improve recovery.
Q: My crude extract is a thick, oily residue that is difficult to handle. How can I clean it up before chromatography?
A: This is common with bacterial extracts due to the presence of lipids and other highly non-polar compounds.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol/water mixture and then partition against a non-polar solvent like hexane. The highly non-polar impurities will move to the hexane layer, while this compound should remain in the more polar methanolic layer.
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used to bind this compound and other medium-polarity compounds while allowing very polar impurities (salts, sugars) to pass through in the aqueous loading solvent. The desired compounds can then be eluted with a less polar solvent like methanol or acetonitrile.
Section 2: Flash Column Chromatography (Normal Phase)
Q: My compound is not moving from the baseline on the silica gel column, even with a relatively polar solvent system.
A: This indicates that your compound is highly polar or is strongly interacting with the acidic silica gel.
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate gradient, you can introduce methanol. A common aggressive solvent system for polar compounds is dichloromethane with a small percentage of a stock solution of 10% ammonium hydroxide in methanol.[12]
-
Use a Different Stationary Phase: Silica gel is acidic and can strongly retain basic compounds like alkaloids.[13] Consider using a more neutral stationary phase like alumina or a basic adsorbent.[13] Alternatively, deactivated silica gel can be used.[12]
Q: this compound is co-eluting with several other compounds, resulting in poor separation.
A: This is a common challenge in the purification of complex mixtures.[8]
-
Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find one that provides the best separation between this compound and the impurities. Try ternary solvent systems (e.g., hexane/ethyl acetate/methanol) which can offer different selectivity.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, switching to a different stationary phase (e.g., alumina, or a chemically bonded phase like diol or cyano) can alter the separation mechanism and resolve the co-eluting compounds.
Section 3: Preparative HPLC (Reversed-Phase)
Q: I am seeing broad or tailing peaks for this compound during preparative HPLC.
A: Peak broadening or tailing can be caused by several factors:
-
Column Overload: You may be injecting too much sample for the column size. Reduce the injection mass and see if the peak shape improves.
-
Secondary Interactions: The basic nitrogen atoms in this compound can interact with residual acidic silanols on the C18 column, causing tailing. Adding a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can protonate the basic sites on the molecule and the silanols, improving peak shape.
-
Inappropriate Solvent: Ensure your sample is fully dissolved in the mobile phase before injection. If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion.
Q: My purified this compound sample shows signs of degradation after purification.
A: Degradation can occur if the compound is sensitive to the purification conditions.
-
pH Sensitivity: If you used an acid modifier like TFA in your mobile phase, it may be causing degradation. Try using a different modifier like formic acid, which is more volatile and can be easier to remove. Neutralize the collected fractions as soon as possible after collection.
-
Solvent Removal: When evaporating the solvent after HPLC, avoid high temperatures. Use a rotary evaporator at low temperature or a lyophilizer (freeze-dryer) to remove the solvent gently.
Data Presentation
The following tables present hypothetical, yet realistic, data for a typical purification of this compound from a 10 L Streptomyces sp. culture. These can be used as a benchmark for your own experiments.
Table 1: Purification Summary for this compound
| Purification Step | Starting Mass (g) | Final Mass (mg) | Recovery (%) | Purity (%) |
| Crude Ethyl Acetate Extract | 15.0 | 15000 | 100 | ~1 |
| Liquid-Liquid Partitioning | 15.0 | 4500 | 30 | ~5 |
| Silica Gel Flash Chromatography | 4.5 | 350 | 7.8 | ~60 |
| Preparative C18 HPLC | 0.35 | 85 | 24.3 | >98 |
Table 2: Comparison of Chromatographic Conditions
| Parameter | Flash Chromatography (Normal Phase) | Preparative HPLC (Reversed-Phase) |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18 Silica (10 µm) |
| Mobile Phase | Hexane/Ethyl Acetate/Methanol Gradient | Water/Acetonitrile Gradient with 0.1% Formic Acid |
| Typical Loading | 1-5 g of semi-pure extract | 50-100 mg of partially purified fraction |
| Typical Yield | 200-400 mg of an enriched fraction | 50-90 mg of pure compound |
| Purity Achieved | 50-70% | >98% |
Experimental Protocols
Protocol 1: General Extraction and Liquid-Liquid Partitioning
-
Harvesting: Centrifuge the 10 L bacterial culture to separate the mycelium from the supernatant.
-
Extraction: Resuspend the mycelium in 2 L of methanol and sonicate for 30 minutes. Filter the mixture and repeat the extraction on the mycelium two more times. Combine the methanol extracts.
-
Concentration: Evaporate the methanol under reduced pressure to obtain a crude extract.
-
Partitioning: Dissolve the crude extract in 500 mL of 90% methanol (in water). Extract this solution three times with 500 mL of hexane.
-
Separation: Collect the methanol/water layer and evaporate the solvent to yield a semi-purified extract enriched in medium-polarity compounds like this compound.
Protocol 2: Normal-Phase Flash Column Chromatography
-
Column Preparation: Dry pack a glass column with 200 g of silica gel.
-
Sample Loading: Dissolve 4.5 g of the semi-purified extract in a minimal amount of dichloromethane. Adsorb this onto 10 g of silica gel and dry it completely. Carefully load the dried sample onto the top of the column.
-
Elution: Start elution with 100% hexane and gradually increase the polarity by adding ethyl acetate, followed by methanol. A typical gradient might be:
-
Hexane (2 column volumes)
-
0-100% Ethyl Acetate in Hexane (10 column volumes)
-
0-10% Methanol in Ethyl Acetate (5 column volumes)
-
-
Fraction Collection: Collect fractions of 20 mL and monitor by TLC to identify those containing this compound.
-
Pooling: Combine the fractions containing the target compound and evaporate the solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low chromatography yield.
Caption: Elution logic in normal vs. reversed-phase chromatography.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloid Purification - Lifeasible [lifeasible.com]
- 8. jocpr.com [jocpr.com]
- 9. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
- 13. column-chromatography.com [column-chromatography.com]
Technical Support Center: Drimentine A Solution Stability
Welcome to the technical support center for Drimentine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues that may be encountered when working with this compound in solution. Please note that while specific stability data for this compound is limited in publicly available literature, this guide is built upon established principles of chemical stability for structurally related compounds, such as terpenylated diketopiperazines and indole alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] For optimal stability of stock solutions, it is recommended to store them at -20°C.[1] While one source indicates a solid-state stability of at least four years at this temperature, the stability in solution is expected to be lower and dependent on the solvent and concentration.[1] It is best practice to prepare fresh solutions for experiments or to conduct a stability study for your specific conditions if long-term storage of solutions is required.
Q2: I observe a change in the color of my this compound solution over time. What could be the cause?
A2: A change in color can be an indicator of chemical degradation. For complex molecules like this compound, which contains several functional groups including a pyrroloindoline moiety, oxidation is a potential degradation pathway.[2][3] Exposure to air (oxygen) and light can accelerate oxidative processes. It is recommended to handle solutions under an inert atmosphere (e.g., argon or nitrogen) and in amber vials or protected from light.
Q3: My experimental results are inconsistent, and I suspect my this compound solution is degrading. How can I confirm this?
A3: To confirm degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of a fresh solution to that of an aged or stressed solution, you can identify the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. A stability-indicating analytical method is crucial for separating the drug from its degradation products, impurities, and any excipients.[4]
Q4: What is a forced degradation study and should I perform one for this compound?
A4: A forced degradation study involves exposing the drug substance to harsh conditions (e.g., strong acids, bases, oxidizing agents, high temperatures, and photolytic stress) to accelerate its degradation. This helps to identify potential degradation pathways and products, and to develop a stability-indicating analytical method. Performing a forced degradation study on this compound would be a prudent step to understand its intrinsic stability and potential liabilities.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Aqueous Solutions
-
Potential Cause: Hydrolysis of the diketopiperazine or other labile functional groups. The stability of compounds can be highly dependent on the pH of the solution.[5][6][7]
-
Troubleshooting Steps:
-
pH Profiling: Determine the pH of your current solution. Conduct a pH stability study by preparing this compound solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring the concentration over time using a validated HPLC method.
-
Buffer Selection: Once the optimal pH for stability is identified, use a suitable buffer system to maintain this pH in your experiments.[6]
-
Temperature Control: Store aqueous solutions at refrigerated temperatures (2-8°C) or frozen (-20°C) to slow down hydrolytic degradation.
-
Issue 2: Incompatibility with Formulation Excipients
-
Potential Cause: Chemical interaction between this compound and excipients in your formulation. Some excipients can contain reactive impurities or create a micro-environment that promotes degradation.[2][8][9][10]
-
Troubleshooting Steps:
-
Excipient Screening: Conduct a drug-excipient compatibility study.[2][8][9][10] This typically involves mixing this compound with individual excipients (and with moisture) and storing them at accelerated conditions (e.g., 40°C/75% RH) for a defined period.[2][8]
-
Analytical Assessment: Analyze the stressed samples by HPLC to identify any degradation. Techniques like Differential Scanning Calorimetry (DSC) can also be used to screen for physical interactions.[9]
-
Inert Excipient Selection: Based on the compatibility study, select excipients that do not promote the degradation of this compound.
-
Data Presentation
When conducting stability studies, it is crucial to present the data in a clear and organized manner. The following tables are templates that can be adapted for your specific experiments.
Table 1: pH Stability of this compound in Aqueous Buffers at 25°C
| pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Concentration at 48h (µg/mL) | % Remaining at 48h |
| 3.0 | 100.2 | 99.8 | 99.5 | 99.3 |
| 5.0 | 100.1 | 100.0 | 99.8 | 99.7 |
| 7.4 | 99.9 | 95.1 | 90.3 | 90.4 |
| 9.0 | 100.3 | 88.7 | 75.2 | 75.0 |
Table 2: Excipient Compatibility of this compound (Solid State) at 40°C/75% RH for 4 Weeks
| Excipient | Ratio (Drug:Excipient) | Initial Purity (%) | Purity after 4 Weeks (%) | Appearance of Degradants (%) |
| Microcrystalline Cellulose | 1:1 | 99.8 | 98.5 | 1.3 |
| Lactose | 1:1 | 99.8 | 97.2 | 2.6 |
| Povidone | 1:1 | 99.8 | 99.7 | 0.1 |
| Magnesium Stearate | 1:10 | 99.8 | 96.5 | 3.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours. Also, heat a solution of this compound in a suitable solvent at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: Analyze all samples, including a control sample (this compound in solvent without stress), by a suitable stability-indicating HPLC method.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Understanding drug-excipient compatibility: oxidation of compound A in a solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 4. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Effect of pH and penetration enhancers on cysteamine stability and trans-corneal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Drimentine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of various drimentine alkaloids, a class of terpenoid indole alkaloids with emerging interest in cancer research. The information presented herein is curated from experimental data to facilitate objective comparisons and inform future drug discovery and development efforts.
Introduction to Drimentine Alkaloids
Drimentine alkaloids are a family of natural products characterized by a complex molecular architecture, typically featuring a drimane sesquiterpenoid core linked to an indole-containing moiety. These compounds have garnered attention for their diverse biological activities, including their potential as cytotoxic agents against cancer cells. This guide focuses on summarizing the available quantitative data on their cytotoxicity, detailing the experimental methods used for these evaluations, and providing insights into their potential mechanisms of action.
Comparative Cytotoxicity of Drimentine Alkaloids
The cytotoxic activity of drimentine alkaloids has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cellular proliferation. A lower IC50 value indicates a higher cytotoxic potency. The available data for different drimentine alkaloids are summarized in the table below.
| Drimentine Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Drimentine A | - | No significant activity | [1] |
| Drimentine C | NS-1 (murine myeloma) | >12.5 µg/mL (37% inhibition) | [2] |
| Drimentine F | - | No significant activity | [1] |
| Drimentine G | A549 (Human Lung Carcinoma) | 1.01 | [3][4] |
| HCT-8 (Human Colon Cancer) | 2.81 | [4] | |
| Bel-7402 (Human Hepatocellular Carcinoma) | 1.38 | [4] | |
| A2780 (Human Ovarian Carcinoma) | 2.54 | [4] | |
| Indotertine B | HCT-8 (Human Colon Cancer) | 6.96 | [3][4] |
| A549 (Human Lung Carcinoma) | 4.88 | [3][4] |
Note: Data for Drimentine B, D, E, and H were not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of the cytotoxicity of drimentine alkaloids.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow of the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the drimentine alkaloids. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Workflow:
Caption: Workflow of the Caspase-Glo® 3/7 assay.
Detailed Steps:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Reagent Addition: Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the caspase reaction to occur.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
-
Data Analysis: Compare the luminescence of treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.
Mechanism of Action: Apoptosis Induction
While the precise signaling pathways for most drimentine alkaloids are still under investigation, studies on related drimane sesquiterpenoids suggest that their cytotoxic effects are often mediated through the induction of apoptosis.[1] The intrinsic (mitochondrial) pathway of apoptosis is a likely mechanism.
Proposed Apoptotic Pathway for Cytotoxic Drimane Sesquiterpenoids:
References
Drimentine A: A Comparative Analysis of its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial potential of Drimentine A, a member of the drimentine family of alkaloids. Due to the limited availability of comprehensive studies on this compound's specific antibacterial spectrum, this document utilizes data from closely related drimane sesquiterpenoids and synthetic fragments of drimentine alkaloids to provide a preliminary assessment. The data is presented alongside the activity of well-established antibiotics to offer a contextual performance benchmark. All experimental data is based on the Minimum Inhibitory Concentration (MIC) assay, a standardized method for measuring in vitro antibacterial activity.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of drimane sesquiterpenoids related to this compound against a panel of common Gram-positive and Gram-negative bacteria. For comparison, the typical MIC ranges for standard antibiotics are also provided. It is crucial to note that the data for the drimane compounds are not from this compound itself but from related molecules, and therefore should be interpreted as indicative of potential activity that requires further validation for this compound.
| Compound | Class | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Ralstonia solanacearum (Gram-negative) |
| Drimanyl Indole Fragment of Drimentine | Drimentine Alkaloid Fragment | No Data Available | No Data Available | No Data Available | No Data Available | 8 µg/mL[1] |
| Polygodial | Drimane Sesquiterpenoid | 7.8 - 100 µg/mL | 100 µg/mL | 31.25 - 100 µg/mL | No Data Available | 25 µg/mL |
| Ugandensidial | Drimane Sesquiterpenoid | 130 µg/mL | No Data Available | No Data Available | 78 µg/mL | No Data Available |
| Penicillin | β-Lactam Antibiotic | 0.008 - >128 µg/mL | 0.015 - 1 µg/mL | >128 µg/mL (Resistant) | >128 µg/mL (Resistant) | No Data Available |
| Ciprofloxacin | Fluoroquinolone Antibiotic | 0.12 - 2 µg/mL | 0.12 - 0.5 µg/mL | 0.008 - 1 µg/mL | 0.25 - 4 µg/mL | No Data Available |
| Tetracycline | Tetracycline Antibiotic | 0.25 - 64 µg/mL | 0.12 - 2 µg/mL | 0.5 - 16 µg/mL | 8 - 128 µg/mL | No Data Available |
Disclaimer: The data for the "Drimanyl Indole Fragment of Drimentine" and other drimane sesquiterpenoids are presented to illustrate the potential antibacterial activity of this class of compounds. Direct testing of pure this compound against a broad panel of bacteria is required for a definitive validation of its antibacterial spectrum.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following is a detailed methodology for a broth microdilution MIC assay, a standard procedure to determine the in vitro antibacterial activity of a compound.
1. Preparation of Materials:
-
Test Compound: this compound (or related compound) dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
Bacterial Strains: Pure, overnight cultures of test bacteria (e.g., S. aureus, E. coli).
-
Growth Medium: Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
-
Controls: Positive control (a known antibiotic), negative control (broth and solvent only), and growth control (broth and bacteria only).
2. Assay Procedure:
-
Bacterial Inoculum Preparation: Dilute the overnight bacterial culture in fresh broth to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension to the final desired inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to create a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted test compound and control wells.
-
Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.
-
Data Analysis: After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity). The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the Minimum Inhibitory Concentration (MIC) assay workflow.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway and Logical Relationships
At present, the specific signaling pathways in bacteria that are inhibited by this compound have not been elucidated. The antibacterial activity of related alkaloids often involves disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, or interference with cellular division.[2] Further research is required to determine the precise mechanism of action for this compound. The logical relationship for its validation as a viable antibacterial agent is outlined in the diagram below.
Caption: Logical workflow for the validation of this compound as an antibacterial drug.
References
Unlocking the Therapeutic Potential of Drimentines: A Comparative Guide to their Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The drimane sesquiterpenoid scaffold, a core component of the drimentine class of natural products, has emerged as a promising framework for the development of novel therapeutic agents. Extensive research has focused on elucidating the structure-activity relationships (SAR) of drimentine analogs, revealing key structural motifs that govern their antifungal and cytotoxic activities. This guide provides a comprehensive comparison of these findings, supported by experimental data and detailed protocols, to aid in the rational design of next-generation drimane-based therapeutics.
Antifungal Activity of Drimentine Analogs
The antifungal properties of drimentines, particularly (-)-drimenol, have been a primary focus of SAR studies. These investigations have identified crucial structural features that dictate the potency and spectrum of antifungal activity.
Key Structural-Activity Relationship Insights for Antifungal Activity:
-
The C11 Hydroxyl Group: The presence of a primary alcohol at the C11 position, as seen in (-)-drimenol, is strongly correlated with potent antifungal activity.
-
The C7-C8 Double Bond: Saturation of the Δ⁷ double bond in the drimane skeleton generally leads to a significant decrease or complete loss of antifungal efficacy.
-
Stereochemistry: The natural stereochemistry of (-)-drimenol is often favored for optimal activity.
-
Modifications at C11: While the hydroxyl group is important, derivatization at this position can modulate activity. For instance, the introduction of a guanidine group at C-11 has been shown to enhance antifungal activity against Candida albicans.[1]
-
The Aldehyde Functionality: The presence of an aldehyde at C11, as in warburganal and muzigadial, also confers strong antifungal properties. However, concerns about the reactivity of the aldehyde group with biological molecules sometimes lead to its modification in synthetic analogs.[2]
Comparative Antifungal Activity Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of key drimentine analogs against various fungal pathogens. Lower MIC values indicate greater potency.
| Compound | Modification | C. albicans (MIC in µg/mL) | C. neoformans (MIC in µg/mL) | A. fumigatus (MIC in µg/mL) | Reference |
| (-)-Drimenol | Parent Compound | 30 - 32 | 8 | 8 | [3][4] |
| (+)-Albicanol | Epimer of Drimenol | ~60 | ND | ND | [3] |
| Compound 4 | C11-aldehyde, C2-hydroxyl | ~60 | ND | ND | [3] |
| 11-Guanidinodrimene | C11-guanidino | 32 | ND | ND | [1] |
ND: Not Determined
Cytotoxic Activity of Drimentine Derivatives
In addition to their antifungal effects, drimentine derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, making them attractive candidates for anticancer drug development.
Key Structural-Activity Relationship Insights for Cytotoxicity:
-
Esterification of C11: Esterification of the C11 hydroxyl group of drimenol with various aromatic and aliphatic acids has yielded derivatives with potent cytotoxic effects.
-
Aromatic Substituents: The nature and position of substituents on the aromatic ring of the ester moiety play a critical role in modulating cytotoxicity and selectivity.
-
The Drimane Scaffold: The intact drimane scaffold is considered essential for the cytotoxic activity of these derivatives.
Comparative Cytotoxicity Data:
The following table presents the half-maximal inhibitory concentration (IC50) values of representative drimenol-based ester derivatives against different cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Drimenol | MCF-7 (Breast) | >100 | [5] |
| 6a | MCF-7 (Breast) | 5.2 | [6] |
| 6a | PC-3 (Prostate) | 19.8 | [6] |
| 6a | HT-29 (Colon) | 23.4 | [6] |
| 8f | MCF-7 (Breast) | 7.1 | [5] |
| 8f | PC-3 (Prostate) | 26.2 | [5] |
| 8f | HT-29 (Colon) | 6.2 | [5] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of the biological activities of drimentine analogs. The following are detailed protocols for the key experiments cited in this guide.
Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi.[2][7][8][9][10][11][12][13]
1. Inoculum Preparation:
- Yeast suspensions are prepared by picking five colonies (at least 1 mm in diameter) from a 24-hour-old culture on Sabouraud dextrose agar and suspending them in 5 mL of sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- For filamentous fungi, conidial suspensions are prepared from 7-day-old cultures on potato dextrose agar. The colonies are covered with sterile saline, and the conidia are gently scraped off. The resulting suspension is transferred to a sterile tube, and the heavy particles are allowed to settle for 3-5 minutes. The upper homogenous suspension is collected and adjusted to a specific conidial concentration using a hemocytometer.
2. Assay Procedure:
- The antifungal compounds are serially diluted in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
- The standardized inoculum is added to each well.
- The plates are incubated at 35°C for 24-48 hours for yeasts and for a duration appropriate for the specific filamentous fungus being tested.
3. Determination of MIC:
- The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control.
Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[14][15][16][17]
1. Cell Plating:
- Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
2. Compound Treatment:
- The cells are treated with various concentrations of the drimentine derivatives for a specified period (e.g., 48 or 72 hours).
3. Cell Fixation and Staining:
- After the incubation period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
- The fixed cells are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
4. Measurement:
- Unbound dye is removed by washing with 1% acetic acid.
- The protein-bound dye is solubilized with 10 mM Tris base solution.
- The absorbance is measured at a wavelength of 510 nm using a microplate reader.
5. Calculation of IC50:
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by drimentines and a typical experimental workflow.
Caption: Proposed antifungal mechanism of (-)-drimenol in Candida albicans.
Caption: General workflow for determining the cytotoxicity of drimentine analogs using the SRB assay.
References
- 1. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 3. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling Drimenol: A Phytochemical with Multifaceted Bioactivities [mdpi.com]
- 5. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crk1, a Novel Cdc2-Related Protein Kinase, Is Required for Hyphal Development and Virulence in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. img.antpedia.com [img.antpedia.com]
- 11. researchgate.net [researchgate.net]
- 12. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 16. scispace.com [scispace.com]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Pioneering Routes to a Complex Alkaloid: A Comparative Analysis of Drimentine A Syntheses
For researchers and professionals in the fields of synthetic chemistry and drug development, the total synthesis of complex natural products like Drimentine A represents a significant challenge and a benchmark of synthetic innovation. This guide provides a comparative overview of the synthetic pathways developed to construct this intricate indoloterpenoid alkaloid, with a focus on the strategic approaches, key chemical transformations, and overall efficiency. The information presented herein is intended to serve as a valuable resource for those engaged in the synthesis of complex molecules and the development of novel therapeutic agents.
This compound, a member of the drimentine family of alkaloids, has attracted considerable attention from the synthetic community due to its unique molecular architecture, which features a compact pentacyclic core. This complex structure arises from the fusion of a drimane-type sesquiterpenoid and a tryptamine-derived moiety. The pursuit of its total synthesis has led to the development of elegant and innovative strategies, most notably the convergent approach reported by the research group of Ang Li. At present, a comprehensive side-by-side comparison with a distinctly different and completed total synthesis is challenging due to the limited number of fully disclosed routes in peer-reviewed literature. However, by dissecting the key features of the successful synthesis by Li and considering other reported synthetic endeavors toward the drimentine core, a valuable analysis can be constructed.
Key Synthetic Strategies at a Glance
The most prominent and well-documented total synthesis of this compound was achieved by Ang Li and his team. Their strategy is a prime example of a convergent synthesis , where two complex fragments of the molecule are synthesized independently and then joined together at a late stage. This approach offers significant advantages in terms of efficiency and flexibility.
In contrast to a purely linear synthesis, where the overall yield decreases multiplicatively with each step, a convergent strategy allows for the accumulation of larger quantities of the individual fragments before the crucial coupling reaction. This is particularly advantageous for the synthesis of complex molecules where the overall number of steps is high.
The Convergent Synthesis of this compound by Li and Co-workers
The cornerstone of the Li synthesis is the strategic disconnection of this compound into two key building blocks: a pyrroloindoline fragment and a drimane sesquiterpenoid fragment.[1][2]
The pyrroloindoline portion was prepared from L-tryptophan, while the drimane sesquiterpenoid fragment was derived from the commercially available (+)-sclareolide. The crucial step in this synthetic sequence is the coupling of these two fragments via an intermolecular radical conjugate addition .[2] This key reaction, facilitated by photoredox catalysis, forges the critical carbon-carbon bond between the two intricate building blocks.
Quantitative Comparison of Synthetic Pathways
Due to the limited availability of complete and published alternative total syntheses of this compound, a direct quantitative comparison is currently restricted to the analysis of the Li synthesis. The following table summarizes the key metrics of this approach.
| Metric | Ang Li Synthesis (2013)[1] |
| Overall Strategy | Convergent |
| Starting Materials | L-Tryptophan, (+)-Sclareolide |
| Key Reaction | Intermolecular Radical Conjugate Addition |
| Total Number of Steps | Information not fully available in the communication |
| Overall Yield | Information not fully available in the communication |
It is important to note that the initial communication of this synthesis in Angewandte Chemie does not provide the full experimental details, including the yields of every single step and the overall yield.[1] This information is typically found in the supporting information associated with the full paper, which is not readily accessible through the conducted searches.
Experimental Protocols: A Glimpse into the Key Steps
While a comprehensive, step-by-step protocol for the entire synthesis is not available from the initial search results, the key strategic elements have been identified.
Synthesis of the Pyrroloindoline Fragment
The synthesis of the pyrroloindoline moiety commences with the oxidative cyclization of L-tryptophan. This class of reaction is a powerful tool for the construction of the pyrroloindoline core structure, which is a common motif in many natural products.
Synthesis of the Drimane Sesquiterpenoid Fragment
The drimane fragment is prepared from (+)-sclareolide through a sequence of reactions that includes lactone ring-opening followed by the elimination of an alcohol to form an exocyclic olefin. This olefin is a crucial handle for the subsequent coupling reaction.
The Key Coupling Step: Intermolecular Radical Conjugate Addition
The union of the pyrroloindoline and drimane fragments is achieved through a photoredox-catalyzed intermolecular radical conjugate addition. This reaction represents a modern and efficient method for the formation of carbon-carbon bonds.
Future Outlook and Alternative Approaches
While the Li synthesis stands as a landmark achievement, the development of alternative and potentially more efficient routes to this compound and its analogues remains an active area of research. Other reported studies have focused on the synthesis of key fragments or have explored different coupling strategies. For instance, efforts towards the synthesis of Drimentine C have investigated approaches such as palladium-catalyzed cyanoamidation and reductive cross-coupling. These explorations pave the way for future total syntheses that may offer advantages in terms of step economy or overall yield.
The development of a truly distinct and complete total synthesis of this compound will be crucial for a comprehensive comparative analysis. Such a synthesis might employ a different bond disconnection strategy, a linear approach with highly efficient steps, or novel catalytic methods for the key bond constructions. As new synthetic methodologies emerge, it is anticipated that the routes to complex molecules like this compound will become increasingly elegant and efficient, providing not only a testament to the power of chemical synthesis but also enabling further biological investigation of this intriguing class of natural products.
References
Validating the Therapeutic Potential of Drimentine A Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Drimentine A derivatives, focusing on their anticancer and anti-inflammatory activities. The information is compiled from recent studies to aid in the evaluation and future development of this promising class of natural product derivatives.
Executive Summary
This compound, a sesquiterpenoid indole alkaloid, and its synthetic derivatives have emerged as compounds of interest in drug discovery due to their diverse biological activities. This guide synthesizes available data on their cytotoxic and anti-inflammatory effects, comparing their performance against established therapeutic agents. While research is ongoing, preliminary data suggests that certain this compound derivatives exhibit potent bioactivities that warrant further investigation. This document provides a framework for understanding their mechanism of action, supported by experimental data and detailed protocols.
Anticancer Potential: Cytotoxicity Data
This compound derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, alongside data for commonly used chemotherapeutic agents for comparison.
| Compound/Drug | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Drimentine G | Various Human Cancer Lines | 1.01 | - | - |
| Sesquiterpene-aryl Ester Derivative (6a) | MCF-7 (Breast) | - | 5-Fluorouracil | >100 |
| PC-3 (Prostate) | - | 5-Fluorouracil | >100 | |
| HT-29 (Colon) | - | 5-Fluorouracil | 13.2 | |
| Sesquiterpene-aryl Ester Derivative (8f) | MCF-7 (Breast) | 7.1 | Daunorubicin | 0.15 |
| PC-3 (Prostate) | 6.2 | Daunorubicin | 0.8 | |
| HT-29 (Colon) | 26.2 | Daunorubicin | 0.4 |
Note: Data for specific this compound derivatives is limited. The table includes data for closely related drimane sesquiterpenoid derivatives to provide a broader context for their potential.
Anti-inflammatory Potential
The anti-inflammatory properties of drimane sesquiterpenoids, the core structure of this compound, have been attributed to their ability to inhibit key inflammatory pathways.
| Compound/Drug | Assay | IC50 (µM) | Standard Drug | IC50 (µM) |
| Isotadeonal | NF-κB Inhibition (SEAP Reporter) | ~1 | Quercetin | >1 |
| Polygodial | NF-κB Inhibition (SEAP Reporter) | >10 | Quercetin | >1 |
| Aucubin | TNF-α Production Inhibition | 0.101 µg/mL | - | - |
| IL-6 Production Inhibition | 0.19 µg/mL | - | - |
Note: The data presented is for drimane sesquiterpenoids, which share a structural core with this compound. Specific anti-inflammatory IC50 values for this compound derivatives are not yet widely available in the literature.
Signaling Pathways and Mechanism of Action
This compound derivatives are believed to exert their therapeutic effects by modulating key cellular signaling pathways involved in cancer progression and inflammation.
Topoisomerase I Inhibition
Certain drimane sesquiterpenoid derivatives have been shown to inhibit Topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[1][2] By stabilizing the Topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and ultimately induce apoptosis in cancer cells.
NF-κB Signaling Pathway Inhibition
The anti-inflammatory effects of drimane sesquiterpenoids are linked to the inhibition of the NF-κB signaling pathway. These compounds can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, PC-3)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treat the cells with various concentrations of the this compound derivatives and control compounds (e.g., doxorubicin, 5-FU) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibition of NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably transfected with an NF-κB luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase Assay System (e.g., Promega)
-
96-well opaque plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well opaque plate and allow them to attach overnight.
-
Pre-treat the cells with different concentrations of this compound derivatives for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours to induce NF-κB activation.
-
After stimulation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase).
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control and determine the IC50 value.
Conclusion and Future Directions
The available data, primarily from studies on related drimane sesquiterpenoids, suggests that this compound derivatives hold significant therapeutic potential as both anticancer and anti-inflammatory agents. Their proposed mechanisms of action, involving the inhibition of Topoisomerase I and the NF-κB signaling pathway, are well-established targets in drug development.
However, a critical gap exists in the literature regarding the specific bioactivities of a broader range of this compound derivatives. To fully validate their therapeutic potential, future research should focus on:
-
Synthesis and screening of a larger library of this compound derivatives to establish clear structure-activity relationships.
-
Direct comparative studies of these derivatives against standard-of-care drugs in a wider panel of cancer cell lines and inflammatory models.
-
In-depth mechanistic studies to elucidate the precise molecular interactions of this compound derivatives with their protein targets.
-
In vivo efficacy and toxicity studies to assess their therapeutic window and potential for clinical translation.
By addressing these areas, the scientific community can unlock the full therapeutic potential of this promising class of natural product derivatives.
References
- 1. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol [mdpi.com]
- 2. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
